Product packaging for L-Valine-13C5,15N,d8(Cat. No.:)

L-Valine-13C5,15N,d8

Cat. No.: B12052582
M. Wt: 131.152 g/mol
InChI Key: KZSNJWFQEVHDMF-BJZWQILWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Valine-13C5,15N,d8 is a highly enriched stable isotope of L-Valine, featuring deuterium, carbon-13 ( 13 C), and nitrogen-15 ( 15 N) labels. This compound serves as a critical tracer in quantitative mass spectrometry-based research, enabling detailed tracking of metabolic pathways, drug integration, and nutrient utilization [1] . In biological research, L-Valine, the unlabeled form, is an essential branched-chain amino acid (BCAA) known for its role in muscle growth, tissue repair, and energy enhancement [3] . The labeled version allows for precise investigation of these processes. Studies indicate that L-Valine can cause lipid peroxidation and the accumulation of malondialdehyde (MDA), exhibiting inhibitory effects on cyanobacteria. Furthermore, it demonstrates activity against multidrug-resistant bacteria, potentially through the activation of the PI3K/Akt signaling pathway and the inhibition of arginase [1] . The mechanism of action for BCAAs like valine involves initial transamination and subsequent oxidation by a common branched-chain α-keto acid dehydrogenase, with valine catabolism ultimately producing the glucogenic precursor succinyl-CoA [3] . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B12052582 L-Valine-13C5,15N,d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2

Molecular Weight

131.152 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1D3,2+1D3,3+1D,4+1D,5+1,6+1

InChI Key

KZSNJWFQEVHDMF-BJZWQILWSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H])[15NH2]

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to L-Valine-13C5,15N,d8 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Heavy Isotope-Labeled Amino Acid in Advanced Research Applications

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. Among these, L-Valine-13C5,15N,d8 stands out as a highly versatile and valuable reagent. This isotopically enriched form of the essential amino acid L-Valine, where all five carbon atoms are replaced with Carbon-13, the nitrogen atom with Nitrogen-15, and eight hydrogen atoms with deuterium, offers researchers a powerful means to trace, quantify, and characterize biological processes with high precision. This technical guide provides a comprehensive overview of this compound, its properties, and its critical applications in proteomics, metabolomics, and pharmacokinetic studies.

Core Properties and Specifications

This compound is a non-radioactive, stable isotope-labeled analog of L-Valine. The incorporation of heavy isotopes results in a significant mass shift compared to its natural counterpart, which is the basis for its utility in mass spectrometry-based analytical methods.

PropertyValueSource(s)
Chemical Formula ¹³C₅H₃D₈¹⁵NO₂--INVALID-LINK--
Exact Mass 131.15 g/mol --INVALID-LINK--
Labeled CAS Number 1994261-62-9--INVALID-LINK--
Unlabeled CAS Number 72-18-4--INVALID-LINK--
Isotopic Purity (¹³C) ≥97-99%--INVALID-LINK--
Isotopic Purity (¹⁵N) ≥97-99%--INVALID-LINK--
Isotopic Purity (D) ≥97-99%--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Temperature Room temperature, protect from light and moisture--INVALID-LINK--

Key Applications in Research and Development

The unique properties of this compound make it a cornerstone for several advanced analytical techniques, primarily centered around mass spectrometry.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that enables the accurate relative quantification of thousands of proteins in complex samples. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural L-Valine, while another is cultured in a "heavy" medium where the natural L-Valine is replaced with this compound. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are digested into peptides. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the ratio of their signal intensities provides a precise measure of the relative abundance of each protein between the two conditions.

Internal Standard for Mass Spectrometry-Based Quantification

In quantitative metabolomics and pharmacokinetic studies, this compound serves as an ideal internal standard. When analyzing biological samples, the extraction and ionization efficiency of an analyte can vary, leading to inaccurate quantification. By spiking a known amount of the heavy-labeled internal standard into the sample at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the standard equally. The ratio of the analyte's signal to the internal standard's signal is then used for accurate and precise quantification.

Metabolic Flux Analysis

The stable isotope labels in this compound can be used to trace the metabolic fate of valine through various biochemical pathways. By tracking the incorporation of ¹³C, ¹⁵N, and D into downstream metabolites, researchers can elucidate the dynamics of metabolic networks and understand how they are altered in disease states or in response to therapeutic interventions.

Experimental Protocols

Detailed Methodology for a SILAC Experiment

This protocol outlines a general workflow for a quantitative proteomics experiment using this compound.

1. Cell Culture and Labeling:

  • Two populations of the same cell line are cultured in parallel.

  • One population is grown in standard "light" SILAC medium (e.g., DMEM) containing unlabeled L-Arginine and L-Lysine (if they are also being used for labeling) and natural L-Valine.

  • The second population is cultured in "heavy" SILAC medium, which is identical to the light medium except that the natural L-Valine is replaced with this compound.

  • Cells are cultured for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid. The incorporation efficiency should be checked by mass spectrometry.

2. Experimental Treatment:

  • Once labeling is complete, the two cell populations are subjected to the desired experimental conditions (e.g., one is treated with a drug, and the other serves as a vehicle control).

3. Sample Preparation:

  • After treatment, the "light" and "heavy" cell populations are harvested and lysed.

  • The protein concentrations of the lysates are determined, and equal amounts of protein from the "light" and "heavy" samples are mixed.

  • The combined protein mixture is then subjected to standard proteomics sample preparation, which includes reduction, alkylation, and enzymatic digestion (typically with trypsin).

4. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

5. Data Analysis:

  • Specialized software is used to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs.

  • The ratio of heavy to light signal for each peptide is used to determine the relative abundance of the corresponding protein in the two experimental conditions.

Use as an Internal Standard in a Mass Spectrometry Assay

This protocol provides a general outline for using this compound as an internal standard for the quantification of L-Valine in a biological matrix (e.g., plasma).

1. Preparation of Standard Solutions:

  • A stock solution of this compound is prepared in an appropriate solvent (e.g., methanol/water).

  • A series of calibration standards are prepared by spiking known concentrations of unlabeled L-Valine into a blank matrix (e.g., charcoal-stripped plasma). Each calibration standard is then spiked with a fixed concentration of the this compound internal standard.

2. Sample Preparation:

  • To each unknown biological sample, a known amount of the this compound internal standard is added.

  • The samples (including calibration standards and unknowns) are then subjected to a sample preparation procedure to extract the analyte and internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • The extracts are evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • The prepared samples are injected into an LC-MS/MS system.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both unlabeled L-Valine and this compound.

4. Data Analysis:

  • A calibration curve is generated by plotting the ratio of the peak area of the unlabeled L-Valine to the peak area of the this compound internal standard against the concentration of the calibration standards.

  • The concentration of L-Valine in the unknown samples is then determined from the calibration curve using the measured peak area ratio.

Signaling Pathways and Experimental Workflows

L-Valine Biosynthesis Pathway

L-Valine is an essential amino acid for humans, meaning it must be obtained from the diet. In microorganisms and plants, it is synthesized from pyruvate.

L_Valine_Biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetohydroxyacid synthase Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxyacid isomeroreductase Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid dehydratase L_Valine L-Valine Ketoisovalerate->L_Valine Valine aminotransferase

Caption: Simplified L-Valine biosynthesis pathway.

L-Valine Degradation Pathway

The catabolism of L-Valine involves its conversion to succinyl-CoA, which can then enter the citric acid cycle.

L_Valine_Degradation L_Valine L-Valine Ketoisovalerate α-Ketoisovalerate L_Valine->Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple steps

Caption: Overview of the L-Valine degradation pathway.

L-Valine and the PI3K/Akt/mTOR Signaling Pathway

L-Valine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L_Valine L-Valine Receptor Amino Acid Receptor L_Valine->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: L-Valine activation of the PI3K/Akt/mTOR pathway.

SILAC Experimental Workflow

A graphical representation of the SILAC experimental workflow highlights the key steps from cell culture to data analysis.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_analysis Sample Processing & Analysis Light_Culture Culture in 'Light' Medium (Natural L-Valine) Light_Treatment Control Treatment Light_Culture->Light_Treatment Heavy_Culture Culture in 'Heavy' Medium (this compound) Heavy_Treatment Experimental Treatment Heavy_Culture->Heavy_Treatment Mix_Lysates Combine Lysates Light_Treatment->Mix_Lysates Heavy_Treatment->Mix_Lysates Digestion Protein Digestion Mix_Lysates->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis

Caption: General workflow for a SILAC-based proteomics experiment.

L-Valine-13C5,15N,d8: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with the isotopically labeled amino acid, L-Valine-13C5,15N,d8. This stable isotope-labeled compound is a powerful tool in metabolic research, quantitative proteomics, and structural biology, enabling precise tracing and quantification of valine metabolism and incorporation into proteins.

Core Chemical Properties

This compound is an isotopologue of the essential amino acid L-Valine, where all five carbon atoms are replaced with Carbon-13 (¹³C), the nitrogen atom is replaced with Nitrogen-15 (¹⁵N), and eight hydrogen atoms are replaced with Deuterium (²H or D). This extensive labeling provides a significant mass shift, facilitating its detection and differentiation from its unlabeled counterpart in mass spectrometry and enabling specific detection in nuclear magnetic resonance studies.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula ¹³C₅H₃D₈¹⁵NO₂[1]
Molecular Weight 131.15 g/mol [2][3][4]
Labeled CAS Number 1994261-62-9[2][3][4]
Unlabeled CAS Number 72-18-4[2][3]
¹³C Isotopic Purity ≥97-99 atom %[2][5][6]
¹⁵N Isotopic Purity ≥97-99 atom %[2][5][6]
Deuterium (d8) Isotopic Purity ≥97-99 atom %[2]
Chemical Purity ≥98%[2][7]
Form Solid[3][8]
Melting Point 295-300 °C (sublimes)[8][9]
Optical Activity [α]25/D +26.6°, c = 1 in 5 M HCl[8]
Storage Temperature Room temperature, away from light and moisture[2][3][7][8]

Key Experimental Applications and Protocols

This compound is a versatile tool for a range of sophisticated experimental techniques. Below are detailed methodologies for its application in metabolic labeling for quantitative proteomics (SILAC) and protein structure and dynamics studies using NMR spectroscopy.

Metabolic Labeling for Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes. By metabolically incorporating "heavy" labeled amino acids, such as this compound, into one cell population and comparing it to a "light" (unlabeled) population, researchers can accurately quantify differences in protein abundance.

SILAC_Workflow General SILAC Experimental Workflow cluster_prep 1. Cell Culture and Labeling cluster_exp 2. Experimental Treatment cluster_proc 3. Sample Processing cluster_analysis 4. Analysis A Two cell populations are cultured B One population in 'light' medium (unlabeled L-Valine) A->B C Second population in 'heavy' medium (this compound) A->C D Cells are grown for at least 5-6 doublings to ensure >95% incorporation B->D C->D E Apply different experimental conditions (e.g., drug treatment vs. control) D->E F Combine equal numbers of cells from 'light' and 'heavy' populations E->F G Cell lysis and protein extraction F->G H Protein digestion (e.g., with trypsin) G->H I LC-MS/MS analysis of peptides H->I J Quantification of peptide ratios ('heavy' vs. 'light') I->J

Caption: A generalized workflow for a SILAC experiment.

  • Cell Culture and Labeling:

    • Prepare SILAC-specific cell culture medium that lacks L-arginine and L-lysine (commonly used for SILAC), and in this specific case, also L-valine.

    • Supplement the "light" medium with unlabeled L-arginine, L-lysine, and L-valine.

    • Supplement the "heavy" medium with ¹³C₆,¹⁵N₄-L-arginine, ¹³C₆,¹⁵N₂-L-lysine, and this compound. The use of labeled arginine and lysine in addition to valine allows for comprehensive proteome coverage, as trypsin cleaves after these residues.

    • Culture the two cell populations for a minimum of five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Once full incorporation is confirmed (typically by a preliminary mass spectrometry analysis of a small cell sample), apply the desired experimental conditions to the cell populations (e.g., drug treatment, growth factor stimulation).

  • Sample Preparation for Mass Spectrometry:

    • Harvest the cells and combine equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).

    • Extract the total protein and quantify the protein concentration.

    • Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.

    • Desalt and concentrate the resulting peptide mixture using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

    • The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

Protein Expression and NMR Spectroscopy

Isotopically labeling proteins with compounds like this compound is crucial for determining their three-dimensional structure and studying their dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C and ¹⁵N labels allow for the use of powerful multi-dimensional NMR experiments that resolve spectral overlap and enable resonance assignment.

NMR_Workflow Protein Production and NMR Analysis Workflow cluster_expression 1. Protein Expression and Labeling cluster_purification 2. Protein Purification cluster_nmr 3. NMR Spectroscopy A Transform E. coli with a plasmid encoding the protein of interest B Grow bacteria in minimal medium supplemented with ¹⁵NH₄Cl and ¹³C-glucose A->B C For specific labeling, supplement with a mix of unlabeled and labeled amino acids (e.g., this compound) B->C D Induce protein expression C->D E Harvest bacterial cells and lyse D->E F Purify the labeled protein using chromatography techniques (e.g., affinity, size exclusion) E->F G Prepare a concentrated protein sample in a suitable NMR buffer with D₂O F->G H Acquire a series of multi-dimensional NMR spectra (e.g., HSQC, HNCA, HN(CO)CA, HNCACB) G->H I Process and analyze the NMR data to assign resonances and determine the protein structure H->I

Caption: Workflow for producing a labeled protein for NMR analysis.

  • Protein Expression and Labeling:

    • Transform an appropriate E. coli expression strain with a plasmid containing the gene for the protein of interest.

    • Grow a starter culture in a rich medium (e.g., LB).

    • Inoculate a larger volume of minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source. For specific labeling with this compound, a defined medium with a precise mixture of labeled and unlabeled amino acids would be used.

    • Grow the culture to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Continue to grow the culture for several hours to allow for protein expression and incorporation of the labeled amino acids.

  • Protein Purification:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation.

    • Purify the labeled protein from the supernatant using a series of chromatography steps, which may include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

  • NMR Sample Preparation and Data Acquisition:

    • Concentrate the purified, labeled protein to a high concentration (typically 0.5-1 mM).

    • Exchange the protein into a suitable NMR buffer (e.g., a phosphate or Tris buffer at a specific pH) containing 5-10% D₂O for the spectrometer lock.

    • Acquire a series of multi-dimensional NMR experiments on a high-field NMR spectrometer. These will typically include:

      • ²D ¹H-¹⁵N HSQC: To check the quality of the sample and for backbone amide resonance assignment.

      • 3D Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): For sequential backbone resonance assignment.

      • 3D NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC): To obtain distance restraints for structure calculation.

    • Process the NMR data using appropriate software (e.g., NMRPipe) and analyze the spectra to assign the chemical shifts of the protein's atoms and calculate its three-dimensional structure.

Biological Context: The PI3K/Akt Signaling Pathway

L-Valine, in its unlabeled form, has been shown to influence cellular processes through the activation of the PI3K/Akt signaling pathway.[8][10][11] This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. The ability to trace the metabolic fate of this compound provides a powerful tool to investigate how valine metabolism is integrated with and influences this key signaling network.

PI3K/Akt Signaling Pathway Diagram

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factors (e.g., Insulin, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival & Inhibition of Apoptosis Akt->Survival Promotes CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes LValine L-Valine LValine->PI3K Activates

Caption: The PI3K/Akt pathway is activated by L-Valine.

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are generalized and may require optimization for specific applications and experimental systems. Always refer to the relevant scientific literature and safety guidelines when planning and conducting experiments.

References

In-Depth Technical Guide to L-Valine-¹³C₅,¹⁵N,d₈: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Valine-¹³C₅,¹⁵N,d₈, a stable isotope-labeled amino acid, and its applications in advanced research and drug development. This powerful tool enables precise and quantitative analysis of cellular processes, protein dynamics, and metabolic pathways.

Core Properties and Specifications

L-Valine-¹³C₅,¹⁵N,d₈ is an isotopically enriched form of the essential amino acid L-valine. The incorporation of five carbon-13 (¹³C) atoms, one nitrogen-15 (¹⁵N) atom, and eight deuterium (²H or d) atoms provides a distinct mass shift, making it an ideal internal standard and tracer for various analytical techniques.

PropertyValue
CAS Number 1994261-62-9[1]
Chemical Formula ¹³C₅H₃D₈¹⁵NO₂
Molecular Weight 131.15 g/mol
Isotopic Enrichment ¹³C: ≥99%, ¹⁵N: ≥99%, D: ≥98%
Applications Biomolecular NMR, Metabolomics, Proteomics, Metabolic Flux Analysis[1]

Key Applications and Experimental Protocols

L-Valine-¹³C₅,¹⁵N,d₈ is instrumental in a range of sophisticated experimental methodologies, offering unparalleled insights into complex biological systems.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes.[2][3] In this method, cells are cultured in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid, such as L-Valine-¹³C₅,¹⁵N,d₈. This leads to the incorporation of the labeled amino acid into all newly synthesized proteins.

Experimental Workflow:

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Experimental Treatment cluster_analysis Analysis light Culture 1: 'Light' Medium control Control Condition light->control heavy Culture 2: 'Heavy' Medium (L-Valine-¹³C₅,¹⁵N,d₈) treatment Treated Condition heavy->treatment mix Combine Cell Lysates control->mix treatment->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantitation lcms->quant

A typical experimental workflow for a SILAC-based quantitative proteomics study.

Detailed Protocol for SILAC Labeling:

  • Cell Culture: Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with L-Valine-¹³C₅,¹⁵N,d₈. It is crucial to ensure complete incorporation of the labeled amino acid, which typically requires at least five to six cell doublings.[4]

  • Experimental Treatment: Apply the experimental condition to one cell population (e.g., drug treatment) while the other serves as a control.

  • Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" populations.[4]

  • Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Peptides containing the "heavy" L-Valine will exhibit a specific mass shift compared to their "light" counterparts. The relative peak intensities of the heavy and light peptide pairs are used to determine the fold change in protein abundance between the two conditions.[1][5]

Biomolecular NMR Spectroscopy: Structural and Dynamic Studies

Triple-labeling of proteins with ¹⁵N, ¹³C, and ²H is a powerful technique for NMR studies of large proteins.[6] Deuteration reduces signal overlap and improves relaxation properties, enabling the study of protein structure and dynamics at high resolution.[6][7]

Experimental Protocol for Triple-Labeling:

  • Protein Expression: Express the protein of interest in bacteria grown in a minimal medium.

  • Isotope Labeling: The medium should be supplemented with ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the primary carbon source. The culture is grown in D₂O instead of H₂O to achieve high levels of deuteration.[6] For specific labeling of valine residues, precursors can be added to the medium.

  • Purification: Purify the expressed protein using standard chromatography techniques. During purification in aqueous buffers, the amide protons will back-exchange to ¹H.[6]

  • NMR Spectroscopy: Acquire a suite of multidimensional NMR experiments (e.g., HNCA, HNCACB) to assign the backbone and side-chain resonances. The deuterium isotope effect will cause shifts in the Cα and Cβ chemical shifts.[6]

Quantitative Data - Isotope Effects on Chemical Shifts:

The presence of deuterium adjacent to carbon atoms can induce small but measurable changes in the ¹³C chemical shifts. These isotope shifts can provide valuable structural information.

NucleusIsotope Effect (ppm/deuteron)
¹³CαUp to +0.5[6]
¹³CβUp to +0.5[6]
Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system.[8][9] By tracing the incorporation of stable isotopes from a labeled substrate like L-Valine-¹³C₅,¹⁵N,d₈ into downstream metabolites, researchers can map the flow of atoms through metabolic pathways.[10][11]

Experimental Workflow:

MFA_Workflow cluster_culture Cell Culture cluster_sampling Sampling & Quenching cluster_analysis Analysis culture Culture cells with ¹³C, ¹⁵N, d₈-labeled L-Valine harvest Harvest Cells at Steady State culture->harvest quench Quench Metabolism harvest->quench extract Extract Metabolites quench->extract ms_analysis GC-MS or LC-MS Analysis extract->ms_analysis flux_calc Metabolic Flux Calculation ms_analysis->flux_calc

A generalized workflow for a metabolic flux analysis experiment using a stable isotope tracer.

Case Study: L-Valine and the PI3K/Akt Signaling Pathway in Macrophages

Recent studies have demonstrated that L-valine plays a crucial role in modulating the innate immune response by activating the PI3K/Akt signaling pathway in macrophages.[12][13] This activation enhances phagocytosis, the process by which macrophages engulf and destroy pathogens.

Signaling Pathway:

PI3K_Akt_Pathway Valine L-Valine PI3K PI3K Valine->PI3K activates Akt Akt PI3K->Akt activates Phagocytosis Enhanced Phagocytosis Akt->Phagocytosis promotes

L-Valine activates the PI3K/Akt signaling pathway to enhance macrophage phagocytosis.

Experimental Protocol to Study L-Valine's Effect on the PI3K/Akt Pathway:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in standard medium.

  • Treatment: Treat the cells with varying concentrations of L-valine for a specified period (e.g., 3 hours).[13] Include a control group with no L-valine treatment. To confirm the involvement of the PI3K pathway, a separate group can be pre-treated with a PI3K inhibitor (e.g., LY294002) before L-valine stimulation.[13]

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of Akt at key residues (e.g., Ser473).[13] An increase in phosphorylated Akt (p-Akt) indicates pathway activation.

  • Phagocytosis Assay: To measure the functional outcome, a phagocytosis assay can be performed. This involves incubating the treated macrophages with fluorescently labeled bacteria (e.g., GFP-E. coli) and quantifying their uptake using flow cytometry or fluorescence microscopy.[12]

Quantitative Data - Effect of L-Valine on Akt Phosphorylation and Phagocytosis:

Studies have shown a dose-dependent increase in Akt phosphorylation and phagocytic activity in response to L-valine treatment.

Treatmentp-Akt (Ser473) Level (Fold Change)Phagocytosis (MFI)
Control1.0Baseline
L-Valine>1.5Increased
L-Valine + PI3K InhibitorReduced to baselineReduced

*Note: Specific fold changes and MFI values can vary depending on the cell type and experimental conditions. The values presented are indicative of the expected trends based on published research.[12][13]

Conclusion

L-Valine-¹³C₅,¹⁵N,d₈ is a versatile and indispensable tool for modern biological and biomedical research. Its applications in quantitative proteomics, biomolecular NMR, and metabolic flux analysis provide researchers with the ability to dissect complex cellular processes with high precision. The insights gained from using this and other stable isotope-labeled compounds are crucial for advancing our understanding of disease mechanisms and for the development of novel therapeutic strategies.

References

A Comprehensive Safety and Handling Guide for L-Valine-13C5,15N,d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for L-Valine-13C5,15N,d8, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. While health and safety data for isotopically labeled compounds are often not as extensively available as for their unlabeled counterparts, the safety profile is generally considered to be very similar to that of standard L-Valine.[1][2] Stable isotopes are non-radioactive and do not pose the health hazards associated with radioactive isotopes.[3][]

Chemical and Physical Properties

This compound is a form of L-Valine where all five carbon atoms have been replaced with Carbon-13 (¹³C), the nitrogen atom with Nitrogen-15 (¹⁵N), and eight hydrogen atoms with Deuterium (²H or d). These substitutions make the molecule heavier, allowing it to be distinguished from its natural counterpart by mass spectrometry.

PropertyDataReference
Chemical Formula ¹³C₅H₃D₈¹⁵NO₂[5]
Molecular Weight Approximately 125.2 g/mol - 131.18 g/mol (varies with specific labeling)[5][6][7]
Appearance White solid/powder[6][8]
Melting Point 295-300 °C (sublimes)[6][9][10]
Storage Temperature Room temperature, away from light and moisture[6][11]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for closely related isotopically labeled and unlabeled L-Valine, the primary hazards are associated with physical handling of the powdered form.

Hazard ClassificationGHS InformationPotential Effects
Acute Oral Toxicity Category 4 (Harmful if swallowed)[7]May be harmful if ingested.[7][11]
Inhalation Not ClassifiedMay cause respiratory tract irritation upon inhalation of dust.[11]
Skin Contact Not ClassifiedMay cause skin irritation.[11]
Eye Contact Not ClassifiedMay cause eye irritation.[11]
Aquatic Toxicity Acute and Chronic Category 1 (Very toxic to aquatic life with long lasting effects)[7]Avoid release to the environment.[7]

It is important to note that some sources classify unlabeled L-Valine as non-hazardous.[12][13] However, it is prudent to handle all chemicals with caution in a laboratory setting.

Handling and Storage Protocols

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn when handling this compound in powdered form.

PPESpecification
Eye Protection Safety glasses with side-shields or goggles.[11]
Hand Protection Protective gloves.[7]
Respiratory Protection Dust mask (e.g., N95 type) or a suitable respirator if dust is generated.[6][14]
Body Protection Laboratory coat or other protective clothing.[11]
Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep Consult Safety Data Sheet (SDS) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep->ppe weigh Weigh Compound in a Ventilated Area (e.g., Fume Hood or Balance with Draft Shield) ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spill Clean Spills Promptly (Sweep solid, collect for disposal) weigh->spill If spill occurs store Store in a Tightly Sealed Container at Room Temperature dissolve->store waste Dispose of Waste According to Regulations spill->waste

Caption: A workflow for the safe handling of this compound.

Storage Conditions

Store the compound in a tightly sealed container at room temperature, protected from light and moisture.[11]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

SituationFirst-Aid Measures
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11][15]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[11][15]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[15]
Spill For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.[11] Ensure the area is well-ventilated.

Experimental Protocols Involving Stable Isotope-Labeled Amino Acids

This compound is primarily used as a tracer in metabolic studies and as an internal standard for quantification in mass spectrometry-based proteomics and metabolomics.

General Protocol for Use as an Internal Standard

The following diagram illustrates a general workflow for using a stable isotope-labeled amino acid as an internal standard in a mass spectrometry experiment.

G Workflow for Use as an Internal Standard sample_prep Prepare Biological Sample (e.g., cell lysate, plasma) spike Spike a Known Amount of This compound into the Sample sample_prep->spike extraction Extract Analytes (e.g., protein precipitation, liquid-liquid extraction) spike->extraction analysis Analyze by LC-MS/MS extraction->analysis quant Quantify Endogenous L-Valine by Comparing Signal Intensity to the Labeled Standard analysis->quant

Caption: A generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.

Stable isotope labeling is a powerful technique that provides high accuracy and sensitivity for the quantification of molecules in complex biological samples.[16] The labeled compound is chemically identical to the analyte of interest and therefore behaves similarly during sample preparation and analysis, minimizing experimental variability.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[11] Avoid releasing the chemical into drains or the environment.[7][14]

Toxicological and Ecological Information

Toxicological Data (for unlabeled L-Valine)Value
Oral LD50 (Rat) >2,000 mg/kg
Inhalation LC50 (Rat) >5,260 mg/m³ (4h)

One available SDS for L-Valine-13C5,15N indicates that it is very toxic to aquatic life with long-lasting effects.[7] Therefore, measures should be taken to prevent its release into the environment.

References

A Technical Guide to the Commercial Availability and Application of L-Valine-¹³C₅,¹⁵N,d₈

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the stable isotope-labeled amino acid L-Valine-¹³C₅,¹⁵N,d₈. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound in their studies. The guide details the compound's specifications from various suppliers, provides an experimental protocol for its application in metabolic labeling, and illustrates a key signaling pathway influenced by L-Valine.

Commercial Availability and Specifications

L-Valine-¹³C₅,¹⁵N,d₈ is a specialized chemical reagent used in a variety of research applications, particularly in mass spectrometry-based proteomics and metabolomics. Several chemical suppliers offer this compound with varying specifications. The following table summarizes the key quantitative data from prominent commercial sources.

SupplierCatalog NumberIsotopic Purity (%)Chemical Purity (%)Molecular Weight ( g/mol )Labeled CAS Number
Cambridge Isotope Laboratories CDNLM-6817-PK¹³C: 97-99, ¹⁵N: 97-99, D: 97-99≥98131.151994261-62-9
MedchemExpress HY-N0717S2Not Specified>98.0131.151994261-62-9
Sigma-Aldrich 486027≥98 atom % D≥98 (CP)125.20 (for d8 variant)35045-72-8 (for d8 variant)

Experimental Protocol: Metabolic Labeling of Mammalian Cells for Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. This protocol outlines a general procedure for metabolically labeling cells using isotopically labeled L-Valine. While the protocol is based on the principles of SILAC, it is adapted for the use of L-Valine instead of the more commonly used arginine and lysine. Researchers should optimize the protocol for their specific cell line and experimental conditions.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Valine (unlabeled)

  • "Heavy" L-Valine-¹³C₅,¹⁵N,d₈

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Standard cell culture equipment (incubator, flasks, etc.)

  • Mass spectrometer

Procedure:

  • Cell Culture Adaptation:

    • Culture the chosen mammalian cell line in standard complete growth medium.

    • Two to three passages before the experiment, switch the cells to a "heavy" SILAC medium. This medium should be deficient in L-Valine and supplemented with "heavy" L-Valine-¹³C₅,¹⁵N,d₈ at the same concentration as L-Valine in the standard medium. The medium should also contain dFBS.

    • Concurrently, culture a parallel set of cells in a "light" SILAC medium, which is identical to the "heavy" medium but supplemented with "light" L-Valine.

    • Allow the cells to undergo at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome. The efficiency of incorporation should be checked by mass spectrometry.

  • Experimental Treatment:

    • Once full incorporation is confirmed, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). The "heavy"-labeled cells can serve as the experimental group and the "light"-labeled cells as the control group, or vice versa.

  • Cell Harvesting and Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Combine the "heavy" and "light" cell populations at a 1:1 ratio based on cell count or protein concentration. This mixing step is crucial as it minimizes experimental variability in subsequent processing steps.

    • Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein mixture.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Quantify the protein concentration in the lysate.

    • Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by high-resolution liquid chromatography-mass spectrometry (LC-MS).

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the peak intensities of the "heavy" and "light" peptides corresponds to the relative abundance of the protein in the two experimental conditions.

Signaling Pathway and Experimental Workflow Visualization

L-Valine Activated PI3K/Akt Signaling in Macrophages

Recent research has demonstrated that L-Valine can enhance the phagocytic activity of macrophages against multidrug-resistant bacteria by activating the PI3K/Akt signaling pathway.[1] This pathway plays a critical role in cell survival, proliferation, and immune responses. The following diagram illustrates the key steps in this L-Valine-mediated activation.

L_Valine_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L-Valine L-Valine Transporter Transporter L-Valine->Transporter Uptake PI3K PI3K Transporter->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates p-Akt p-Akt (Active) Akt->p-Akt Downstream_Effectors Downstream Effectors p-Akt->Downstream_Effectors Enhanced_Phagocytosis Enhanced Phagocytosis Downstream_Effectors->Enhanced_Phagocytosis

Caption: L-Valine uptake activates the PI3K/Akt signaling cascade, leading to enhanced macrophage phagocytosis.

SILAC Experimental Workflow

The following diagram provides a visual representation of the key stages involved in a typical SILAC experiment, from cell labeling to data analysis.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Culture with 'Light' L-Valine Control_Condition Control Light_Culture->Control_Condition Heavy_Culture Culture with 'Heavy' L-Valine-¹³C₅,¹⁵N,d₈ Experimental_Condition Treatment Heavy_Culture->Experimental_Condition Mix_Populations Mix Cell Populations (1:1) Control_Condition->Mix_Populations Experimental_Condition->Mix_Populations Cell_Lysis Cell Lysis Mix_Populations->Cell_Lysis Protein_Digestion Protein Digestion Cell_Lysis->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Quantification Protein Quantification LC_MS->Quantification

References

An In-Depth Technical Guide to L-Valine-13C5,15N,d8: Structure, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled amino acid L-Valine-13C5,15N,d8, including its structural formula, physicochemical properties, and key applications in scientific research. This document is intended to serve as a valuable resource for professionals in the fields of molecular biology, proteomics, metabolomics, and drug development.

Structural Formula and Physicochemical Properties

This compound is a stable isotope-labeled version of the essential amino acid L-Valine. In this molecule, all five carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), the single nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N), and eight of the hydrogen atoms are replaced with deuterium (²H or D).

The precise location of the deuterium atoms is on the isopropyl side chain and the alpha-carbon, as described by the formula (CD3)2CDCD(NH2)*COOH.[1] This extensive labeling results in a significant mass shift compared to the unlabeled L-Valine, making it an ideal internal standard and tracer in mass spectrometry-based analyses.

Chemical Structure:

Caption: 2D structural representation of this compound.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
Molecular Formula [13C]5H3D8[15N]O2[2]
Molecular Weight 131.15 g/mol [1][2]
Labeled CAS Number 1994261-62-9[1]
Unlabeled CAS Number 72-18-4[1]
Isotopic Purity ¹³C: 97-99%, ¹⁵N: 97-99%, D: 97-99%[1]
Chemical Purity ≥98%[1]
Appearance White to off-white solid
Storage Temperature Room temperature, away from light and moisture[1]

Experimental Applications and Protocols

This compound is a versatile tool employed in a range of advanced research applications, primarily centered around quantitative mass spectrometry. Its applications include, but are not limited to, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics, metabolic flux analysis (MFA), and as an internal standard for the accurate quantification of L-Valine in complex biological samples.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. It relies on the metabolic incorporation of "heavy" amino acids into proteins in one cell population, which is then compared to a "light" (unlabeled) control population. This compound can be used as the "heavy" amino acid in SILAC experiments.

Experimental Workflow for SILAC:

SILAC_Workflow cluster_cell_culture Cell Culture cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Light Medium\n(Unlabeled Valine) Light Medium (Unlabeled Valine) Cell Population A Cell Population A Light Medium\n(Unlabeled Valine)->Cell Population A Control Control Cell Population A->Control Heavy Medium\n(L-Valine-¹³C₅,¹⁵N,d₈) Heavy Medium (L-Valine-¹³C₅,¹⁵N,d₈) Cell Population B Cell Population B Heavy Medium\n(L-Valine-¹³C₅,¹⁵N,d₈)->Cell Population B Treated Treated Cell Population B->Treated Combine\nPopulations Combine Populations Control->Combine\nPopulations Treated->Combine\nPopulations Protein\nExtraction Protein Extraction Combine\nPopulations->Protein\nExtraction Proteolytic\nDigestion Proteolytic Digestion Protein\nExtraction->Proteolytic\nDigestion LC-MS/MS\nAnalysis LC-MS/MS Analysis Proteolytic\nDigestion->LC-MS/MS\nAnalysis Protein\nQuantification Protein Quantification LC-MS/MS\nAnalysis->Protein\nQuantification

Caption: A generalized workflow for a SILAC-based proteomics experiment.

Detailed Protocol Outline for SILAC using this compound:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is cultured in "heavy" medium where natural L-Valine is replaced with this compound.

    • Ensure complete incorporation of the heavy amino acid by culturing the cells for at least five to six cell divisions.[1]

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.

  • Sample Preparation:

    • Harvest and combine equal numbers of cells from both the "light" and "heavy" populations.

    • Lyse the combined cells to extract the total protein.

    • Digest the protein mixture into smaller peptides using a protease such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Peptides containing the heavy L-Valine will exhibit a predictable mass shift compared to their light counterparts.

    • The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs.

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a labeled substrate like this compound and tracking the incorporation of the isotopes into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.

Experimental Workflow for Metabolic Flux Analysis:

MFA_Workflow Culture Cells with\nLabeled Substrate\n(e.g., L-Valine-¹³C₅,¹⁵N,d₈) Culture Cells with Labeled Substrate (e.g., L-Valine-¹³C₅,¹⁵N,d₈) Metabolite\nExtraction Metabolite Extraction Culture Cells with\nLabeled Substrate\n(e.g., L-Valine-¹³C₅,¹⁵N,d₈)->Metabolite\nExtraction LC-MS or GC-MS\nAnalysis LC-MS or GC-MS Analysis Metabolite\nExtraction->LC-MS or GC-MS\nAnalysis Mass Isotopomer\nDistribution Analysis Mass Isotopomer Distribution Analysis LC-MS or GC-MS\nAnalysis->Mass Isotopomer\nDistribution Analysis Computational\nFlux Modeling Computational Flux Modeling Mass Isotopomer\nDistribution Analysis->Computational\nFlux Modeling Metabolic Flux Map Metabolic Flux Map Computational\nFlux Modeling->Metabolic Flux Map

Caption: A simplified workflow for a metabolic flux analysis experiment.

Detailed Protocol Outline for MFA using this compound:

  • Isotope Labeling Experiment:

    • Culture cells or organisms in a defined medium containing this compound as the tracer.

    • Allow the system to reach a metabolic and isotopic steady state.

  • Metabolite Extraction and Analysis:

    • Quench metabolism and extract intracellular metabolites.

    • Analyze the extracts using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distributions of key metabolites.

  • Computational Modeling:

    • Utilize specialized software to fit the experimentally determined mass isotopomer distributions to a metabolic network model.

    • This computational step calculates the intracellular metabolic fluxes that best explain the observed labeling patterns.

Use as an Internal Standard

Due to its chemical identity with natural L-Valine and its distinct mass, this compound is an excellent internal standard for the accurate quantification of L-Valine in various biological matrices, such as plasma, tissues, and cell lysates. A known amount of the labeled standard is spiked into the sample prior to analysis. The ratio of the signal from the endogenous L-Valine to the labeled internal standard allows for precise quantification, correcting for variations in sample preparation and instrument response.

Role in Signaling Pathways

Recent research has indicated that L-Valine can play a role in modulating cellular signaling pathways. Specifically, exogenous L-Valine has been shown to promote the activation of the PI3K/Akt signaling pathway in macrophages. This activation is crucial for enhancing phagocytosis to combat multidrug-resistant bacterial pathogens. The proposed mechanism involves L-Valine stimulating the phosphorylation of Akt1 at Ser473.

L-Valine and the PI3K/Akt Signaling Pathway:

PI3K_Akt_Pathway L-Valine L-Valine PI3K PI3K L-Valine->PI3K Activates Akt Akt PI3K->Akt Activates Enhanced Phagocytosis Enhanced Phagocytosis Akt->Enhanced Phagocytosis

Caption: L-Valine activates the PI3K/Akt signaling pathway, leading to enhanced phagocytosis.

This finding opens up new avenues for research into the immunomodulatory effects of amino acids and their potential therapeutic applications in infectious diseases.

Conclusion

This compound is an indispensable tool for modern biological and biomedical research. Its well-defined structure and high isotopic purity enable precise and accurate quantification in a variety of applications, from elucidating complex proteomic changes to mapping intricate metabolic networks. As research continues to unravel the multifaceted roles of amino acids in cellular processes and disease, the utility of isotopically labeled compounds like this compound will undoubtedly continue to expand, driving new discoveries and innovations in science and medicine.

References

Methodological & Application

Application Notes and Protocols for L-Valine-13C5,15N,d8 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Valine and Metabolic Flux Analysis

L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in cellular metabolism, protein synthesis, and signaling pathways. Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By using stable isotope-labeled substrates, such as L-Valine-13C5,15N,d8, researchers can trace the path of atoms through metabolic networks. This provides a detailed snapshot of cellular physiology, revealing how cells utilize nutrients and regulate their metabolism in response to various stimuli or disease states. The heavy isotope labeling in this compound allows for the precise tracking of the valine carbon and nitrogen backbone through various metabolic pathways using mass spectrometry.

Applications in Research and Drug Development

The use of this compound in MFA has significant applications in various research areas:

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Tracing L-valine metabolism can elucidate how tumors utilize BCAAs for energy production, biosynthesis, and signaling, potentially identifying novel therapeutic targets.

  • Neurological Disorders: Valine metabolism is crucial for neurotransmitter synthesis and overall brain function. MFA with labeled valine can provide insights into metabolic dysregulation in neurodegenerative diseases.

  • Inborn Errors of Metabolism: Studying the flux through the valine catabolic pathway can help in understanding the pathophysiology of genetic disorders like Maple Syrup Urine Disease (MSUD).

  • Drug Development: By understanding how a drug candidate alters metabolic fluxes, researchers can assess its mechanism of action, identify potential off-target effects, and discover biomarkers for drug efficacy. For instance, L-Valine has been shown to inhibit multidrug-resistant bacteria through the activation of the PI3K/Akt signaling pathway and inhibition of arginase[1].

Key Metabolic Pathways of L-Valine

L-Valine is involved in several key metabolic and signaling pathways. Two of the most important are its catabolism into the Tricarboxylic Acid (TCA) cycle and its role in activating the mTOR signaling pathway.

L-Valine Catabolism to Succinyl-CoA

The breakdown of L-valine occurs through a series of enzymatic reactions, ultimately leading to the production of succinyl-CoA, an intermediate of the TCA cycle. This pathway is crucial for energy production.

The catabolic pathway of valine begins with its transamination to α-ketoisovalerate[2]. This is followed by oxidative decarboxylation to form isobutyryl-CoA[2]. A series of subsequent reactions convert isobutyryl-CoA to succinyl-CoA, which can then enter the TCA cycle[2].

G L-Valine Catabolism Pathway L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate BCAT Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH Succinyl-CoA Succinyl-CoA Isobutyryl-CoA->Succinyl-CoA Multiple Steps TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle

Caption: L-Valine catabolism to Succinyl-CoA for entry into the TCA cycle.

L-Valine and mTOR Signaling

The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including L-valine, are potent activators of the mTORC1 complex. This signaling cascade promotes protein synthesis and other anabolic processes.

G L-Valine Activation of mTOR Signaling L-Valine L-Valine Rag_GTPases Rag GTPases L-Valine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4E-BP1->Protein_Synthesis inhibits (when active)

Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Protocols for 13C-Metabolic Flux Analysis

The following is a generalized protocol for conducting a 13C-MFA experiment using this compound in cultured cells.

Experimental Workflow

G 13C-MFA Experimental Workflow cluster_0 Experiment cluster_1 Analysis Cell_Culture 1. Cell Culture Tracer_Addition 2. Add this compound Cell_Culture->Tracer_Addition Isotopic_Steady_State 3. Reach Isotopic Steady State Tracer_Addition->Isotopic_Steady_State Metabolite_Extraction 4. Metabolite Extraction Isotopic_Steady_State->Metabolite_Extraction GCMS_Analysis 5. GC-MS Analysis Metabolite_Extraction->GCMS_Analysis Data_Processing 6. Data Processing GCMS_Analysis->Data_Processing Flux_Calculation 7. Flux Calculation Data_Processing->Flux_Calculation

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Detailed Methodologies

1. Cell Culture and Tracer Labeling:

  • Culture cells in a standard growth medium to the desired confluence (typically mid-log phase).

  • For the labeling experiment, replace the standard medium with a custom medium containing this compound at a known concentration. All other components of the medium should be identical to the standard medium.

  • Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often between 18 and 24 hours[3].

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation for GC-MS:

  • Dry the metabolite extract, for example, by using a speed vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The GC separates the different amino acids and other metabolites.

  • The MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes).

5. Data Analysis and Flux Calculation:

  • Process the raw GC-MS data to determine the mass isotopomer distributions for valine and other measured metabolites.

  • Use specialized software (e.g., INCA, Metran) to perform the flux calculations. This involves fitting the measured isotopomer data to a metabolic network model to estimate the intracellular fluxes.

Data Presentation: Quantitative Flux Data

The primary output of an MFA experiment is a quantitative flux map of cellular metabolism. The data is typically presented in tables that allow for easy comparison between different experimental conditions. The fluxes are often normalized to a specific uptake rate (e.g., glucose uptake).

Table 1: Representative Metabolic Fluxes in Cancer Cells under Control and Drug-Treated Conditions (Normalized to Glucose Uptake Rate of 100)

Metabolic FluxPathwayControlDrug-TreatedFold Change
Valine CatabolismBCAA Metabolism15.2 ± 1.88.1 ± 1.1-0.53
Pyruvate DehydrogenaseGlycolysis to TCA65.7 ± 5.445.3 ± 4.9-0.69
Citrate SynthaseTCA Cycle80.9 ± 6.153.4 ± 5.5-0.66
Anaplerotic CarboxylationTCA Cycle10.5 ± 1.518.2 ± 2.11.73
Pentose Phosphate PathwayNucleotide Synthesis25.3 ± 2.935.8 ± 3.71.42
mTORC1 Activity (relative)Cell Growth Signaling1.000.45 ± 0.08-0.55

Note: The data presented in this table is representative and for illustrative purposes only. Actual flux values will vary depending on the cell type, experimental conditions, and the specific drug treatment.

Conclusion

Metabolic Flux Analysis using this compound is a sophisticated and powerful technique for quantitatively interrogating cellular metabolism. It provides invaluable insights into the metabolic adaptations of cells in various physiological and pathological states. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and scientists in academia and the pharmaceutical industry to design and execute MFA experiments, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Application Note: Quantitative Proteomics Using L-Valine-¹³C₅,¹⁵N,d₈ in SILAC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth and division.[2][4] This allows for the accurate relative quantification of protein abundance between different experimental conditions, as samples are mixed at an early stage, minimizing experimental variability.[5][6][7] This application note provides a detailed protocol and guidelines for using L-Valine-¹³C₅,¹⁵N,d₈ for quantitative proteomics studies.

L-Valine is an essential amino acid, making it suitable for metabolic labeling as cells must acquire it from the culture medium. The use of L-Valine-¹³C₅,¹⁵N,d₈, a "heavy" version of valine, introduces a significant and defined mass shift in peptides containing this amino acid, enabling their distinction from "light" counterparts by mass spectrometry. This specific isotopic enrichment with five ¹³C atoms, one ¹⁵N atom, and eight deuterium atoms provides a clear mass difference for confident identification and quantification.

Principle of SILAC using L-Valine-¹³C₅,¹⁵N,d₈

The core principle of SILAC involves growing two or more cell populations in otherwise identical culture media, with the exception that one population is supplied with the natural "light" L-Valine, while the other receives the "heavy" L-Valine-¹³C₅,¹⁵N,d₈. Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. Once labeling is complete, the cell populations can be subjected to different experimental treatments (e.g., drug treatment vs. control). The cell populations are then combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

In the mass spectrometer, peptides containing the heavy L-Valine will appear at a higher mass-to-charge (m/z) ratio than their light counterparts. The relative peak intensities of the heavy and light peptide pairs are then used to determine the relative abundance of the corresponding protein in the different cell populations.

Experimental Protocols

This section provides a detailed protocol for a typical SILAC experiment using L-Valine-¹³C₅,¹⁵N,d₈.

  • Cell line of interest (must be auxotrophic for Valine)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Valine

  • "Heavy" L-Valine-¹³C₅,¹⁵N,d₈

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Q Exactive or Orbitrap series)

  • Adaptation Phase:

    • Prepare "light" and "heavy" SILAC media. To the Valine-deficient medium, add "light" L-Valine or "heavy" L-Valine-¹³C₅,¹⁵N,d₈ to the desired final concentration (typically the same as in standard medium). Supplement the media with 10% dFBS and antibiotics.

    • Culture the cells in both "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[5][6]

    • Verification of Incorporation: To confirm complete labeling, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted, digested, and analyzed by MS to check for any remaining "light" Valine-containing peptides.

  • Experimental Phase:

    • Once labeling is complete, the two cell populations are subjected to the desired experimental conditions (e.g., one population is treated with a drug candidate while the other serves as a vehicle control).

    • The duration of the treatment should be determined based on the biological question being addressed.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and harvest them.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein amount.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a standard protein assay.

  • Protein Digestion:

    • Take a desired amount of protein lysate (e.g., 50-100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Dilute the sample with ammonium bicarbonate buffer (e.g., 50 mM) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the dried peptides in a small volume of loading buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

  • Analyze the peptide samples on a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

  • The specific instrument parameters for data acquisition will depend on the mass spectrometer used but should be optimized for peptide identification and quantification. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be employed.[8][9]

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and structured format. Below are example tables for presenting protein quantification results.

Table 1: Mass Shift Information for L-Valine-¹³C₅,¹⁵N,d₈

Amino AcidIsotopic CompositionMass Shift (Da)
L-Valine (Light)C₅H₁₁NO₂0
L-Valine (Heavy)¹³C₅¹⁵NH₃D₈O₂+14.07

Table 2: Example of Quantified Proteins

Protein IDGene NameDescriptionLog₂(Heavy/Light Ratio)p-valueRegulation
P06733APPAmyloid-beta precursor protein1.580.001Upregulated
P60709ACTBActin, cytoplasmic 10.050.95Unchanged
P31946HSPA8Heat shock cognate 71 kDa protein-1.250.005Downregulated
Q06830VCPTransitional endoplasmic reticulum ATPase0.980.02Upregulated

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis light Cell Culture ('Light' L-Valine) control Control Condition light->control heavy Cell Culture ('Heavy' L-Valine-¹³C₅,¹⁵N,d₈) treatment Experimental Condition heavy->treatment combine Combine Cell Populations (1:1 Ratio) control->combine treatment->combine lysis Cell Lysis & Protein Extraction combine->lysis digest Protein Digestion (Trypsin) lysis->digest cleanup Peptide Cleanup (C18 Desalting) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Protein Identification & Quantification lcms->quant bioinfo Bioinformatics Analysis quant->bioinfo Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Ligand Ligand->Receptor Kinase1 Kinase 1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Adaptor->Kinase1 Gene Target Gene Expression TF->Gene

References

Application Notes & Protocols for Quantitative Proteomics using L-Valine-13C5,15N,d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, one can achieve highly accurate relative quantification of protein abundance.[1][5]

While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin cleavage, there are specific applications where the use of other labeled amino acids, such as L-Valine, is advantageous. The use of L-Valine-13C5,15N,d8 can be particularly useful in systems where arginine-to-proline conversion is a concern, or for the analysis of proteins with a low abundance of arginine and lysine residues.[6] These application notes provide a detailed protocol for the use of this compound in quantitative proteomics studies.

Key Applications

  • Relative Protein Quantification: Accurately measure changes in protein expression between different experimental conditions (e.g., drug treatment vs. control).[1][5]

  • Analysis of Protein Post-Translational Modifications (PTMs): Quantify changes in PTMs such as phosphorylation, ubiquitination, and acetylation.

  • Protein-Protein Interaction Studies: Identify and quantify changes in protein-protein interactions in response to stimuli.[7]

  • Pulse-SILAC for Protein Turnover Studies: Investigate protein synthesis and degradation rates.[7]

  • Metabolic Flux Analysis: Trace the metabolic fate of valine and its incorporation into proteins.[8]

Experimental Workflow

The general workflow for a SILAC experiment using this compound involves two main phases: an adaptation phase and an experimental phase. During the adaptation phase, two populations of cells are cultured in parallel; one in a "light" medium containing natural L-Valine and the other in a "heavy" medium where natural L-Valine is replaced with this compound. Complete incorporation of the heavy amino acid is typically achieved after 5-6 cell doublings.[9] In the experimental phase, the two cell populations are subjected to different treatments. Subsequently, the cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light_Culture Cell Culture (Light L-Valine) Treatment_A Experimental Condition A Light_Culture->Treatment_A Heavy_Culture Cell Culture (Heavy this compound) Treatment_B Experimental Condition B Heavy_Culture->Treatment_B Combine Combine Cell Populations (1:1) Treatment_A->Combine Treatment_B->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Proliferation GSK3b->Proliferation Inhibition Transcription Gene Transcription FOXO->Transcription Inhibition mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism Survival Cell Survival Transcription->Survival

References

L-Valine-13C5,15N,d8: Advanced NMR Spectroscopy Applications for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopically labeled amino acid L-Valine-13C5,15N,d8 offers a powerful tool for in-depth molecular analysis. Its unique labeling pattern, with five carbon-13 atoms, one nitrogen-15 atom, and eight deuterium atoms, enables high-resolution nuclear magnetic resonance (NMR) spectroscopy studies. These studies are crucial for elucidating complex biological processes at the molecular level, including metabolic pathways, protein structure and dynamics, and drug-protein interactions.

This document provides detailed application notes and experimental protocols for the use of this compound in two key research areas: Metabolic Flux Analysis (MFA) and Protein Structure and Dynamics Studies.

Application Note 1: Metabolic Flux Analysis using this compound

Principle

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1] By introducing a 13C-labeled substrate, such as this compound, into a cell culture, the labeled carbon atoms are incorporated into various metabolites. NMR spectroscopy can then be used to track the distribution of these isotopes, providing a detailed map of metabolic pathways and their fluxes. The additional 15N label can provide further resolution and insights into nitrogen metabolism.[2][3][4][5] The accuracy and precision of measuring isotopomer abundances via NMR are typically within 1%.[2][3][4][5]

Applications
  • Disease Research: Understanding how metabolic pathways are altered in diseases like cancer or diabetes.

  • Bioprocess Optimization: Engineering microorganisms for enhanced production of biofuels or pharmaceuticals.

  • Drug Development: Assessing the metabolic effects of drug candidates on target cells.[6]

Experimental Protocol

This protocol outlines the general steps for a 13C-Metabolic Flux Analysis experiment using this compound.

1. Cell Culture and Labeling:

  • Culture cells in a defined medium where L-Valine is a required nutrient.
  • Replace the standard L-Valine with this compound at a known concentration.
  • Allow the cells to grow and reach a metabolic steady state, ensuring the labeled valine is incorporated into cellular proteins and metabolites.

2. Sample Preparation:

  • Harvest the cells from the culture.
  • Quench metabolic activity rapidly, for example, by using cold methanol.
  • Extract the intracellular metabolites and hydrolyze the protein fraction to release the amino acids. A common method is acid hydrolysis using 6N HCl.

3. NMR Data Acquisition:

  • Prepare the sample for NMR by dissolving the extracted metabolites or hydrolyzed amino acids in a suitable deuterated solvent (e.g., D2O).
  • Acquire 1D and 2D NMR spectra, such as 1H-13C HSQC and 1H-15N HSQC, to identify and quantify the labeled isotopomers.

4. Data Analysis:

  • Process the NMR spectra to determine the relative abundances of different isotopomers of valine and other metabolites.
  • Use metabolic modeling software to calculate the metabolic fluxes that best fit the observed labeling patterns.

Quantitative Data Summary
ParameterTypical Value/RangeReference
This compound Concentration in Media0.1 - 2 mMGeneral Knowledge
Cell Density at Harvest10^6 - 10^8 cells/mLGeneral Knowledge
NMR Spectrometer Frequency500 - 900 MHz[7]
Precision of Isotopomer Abundance MeasurementWithin 1%[2][3][4][5]

Application Note 2: Protein Structure and Dynamics Studies using this compound

Principle

Determining the three-dimensional structure and understanding the dynamics of proteins are fundamental to comprehending their function. NMR spectroscopy is a powerful technique for studying proteins in solution, providing insights into their structure, dynamics, and interactions at atomic resolution.[8] The use of isotopically labeled amino acids, such as this compound, is often essential for these studies, especially for larger proteins.[9] Deuteration of the valine side chain reduces dipolar relaxation and spectral complexity, leading to sharper NMR signals and enabling the study of larger proteins and protein complexes.[10] The 13C and 15N labels allow for the use of powerful multi-dimensional NMR experiments to resolve individual atomic signals.

Applications
  • Structural Biology: Determining the high-resolution structure of proteins and protein-ligand complexes.

  • Drug Discovery: Identifying and characterizing the binding sites of small molecule inhibitors on a target protein.[10]

  • Understanding Protein Function: Investigating conformational changes and dynamics that are critical for a protein's biological activity.

Experimental Protocol

This protocol provides a general workflow for preparing a protein sample labeled with this compound for NMR studies.

1. Protein Expression and Labeling:

  • Clone the gene of interest into an appropriate expression vector.
  • Express the protein in a suitable host, typically E. coli, grown in a minimal medium.
  • Supplement the minimal medium with this compound and other necessary unlabeled amino acids to ensure specific incorporation. Cell-free protein expression systems can also be used to prevent scrambling of the isotopic labels.[11]

2. Protein Purification:

  • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
  • Verify the purity and homogeneity of the protein sample.

3. NMR Sample Preparation:

  • Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer in 90% H2O/10% D2O or 100% D2O).
  • Concentrate the protein to a typical concentration range of 0.3-0.5 mM.[12]
  • Transfer the final sample into a high-quality NMR tube.

4. NMR Data Acquisition and Analysis:

  • Acquire a series of multi-dimensional NMR experiments (e.g., 2D 1H-15N HSQC, 3D HNCA, 3D HNCACB) to assign the chemical shifts of the protein backbone and side chains.
  • Perform relaxation experiments (e.g., T1, T2, and NOE measurements) to probe the dynamics of the protein at various timescales.
  • Use the collected NMR data to calculate the three-dimensional structure of the protein and map its dynamic regions.

Quantitative Data Summary
ParameterTypical Value/RangeReference
Protein Concentration for NMR0.3 - 0.5 mM[12]
Peptide Concentration for NMR2 - 5 mM[12]
Protein Size Limit for High-Resolution NMR< 30-50 kDa (can be extended with deuteration)[12]
Required Protein Quantity (for 20 kDa protein)5 - 10 mg[12]

Visualizing Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for Metabolic Flux Analysis and Protein Structure and Dynamics Studies.

Metabolic_Flux_Analysis_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Analysis start Start with Cell Culture labeling Introduce this compound start->labeling steady_state Achieve Metabolic Steady State labeling->steady_state harvest Harvest Cells steady_state->harvest quench Quench Metabolism harvest->quench extract Extract Metabolites & Hydrolyze Proteins quench->extract nmr_sample Prepare NMR Sample extract->nmr_sample acquire Acquire NMR Spectra nmr_sample->acquire process Process Spectra & Quantify Isotopomers acquire->process model Metabolic Flux Modeling process->model

Metabolic Flux Analysis Workflow

Protein_NMR_Workflow cluster_expression Protein Expression & Labeling cluster_purification Protein Purification cluster_nmr_prep NMR Sample Preparation cluster_nmr_analysis NMR Data Acquisition & Analysis clone Gene Cloning express Express Protein with this compound clone->express lyse Cell Lysis express->lyse purify Chromatographic Purification lyse->purify buffer Buffer Exchange purify->buffer concentrate Concentrate Protein buffer->concentrate acquire Acquire Multi-dimensional NMR Data concentrate->acquire analyze Structure Calculation & Dynamics Analysis acquire->analyze

Protein Structure and Dynamics Workflow

References

Application Notes and Protocols for In Vivo Metabolic Labeling with L-Valine-¹³C₅,¹⁵N,d₈

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of proteomics and metabolic research, understanding the lifecycle of proteins—from synthesis to degradation—is paramount for elucidating cellular function, disease mechanisms, and the impact of therapeutic interventions. Stable Isotope Labeling in Mammals (SILAM) has emerged as a powerful technique for in vivo quantitative proteomics, enabling the precise measurement of protein turnover rates in a physiological context. L-Valine-¹³C₅,¹⁵N,d₈ is a heavy, stable isotope-labeled essential amino acid that serves as an ideal tracer for these studies. As an essential amino acid, valine cannot be synthesized de novo by mammals, ensuring that its incorporation into proteins is a direct reflection of protein synthesis. The multiple isotopic labels on this molecule provide a significant mass shift, facilitating clear differentiation from its unlabeled counterpart in mass spectrometry analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of L-Valine-¹³C₅,¹⁵N,d₈ for in vivo metabolic labeling in mouse models. The protocols cover the entire workflow, from diet formulation and animal labeling to tissue processing and mass spectrometry analysis.

Key Applications

  • Protein Turnover Studies: Quantify the synthesis and degradation rates of individual proteins or the entire proteome in various tissues under different physiological or pathological conditions.

  • Pharmacodynamics: Assess the effect of drug candidates on the synthesis or degradation of target proteins and pathways.

  • Disease Modeling: Investigate alterations in protein homeostasis in models of diseases such as cancer, metabolic disorders, and neurodegenerative diseases.

  • Biomarker Discovery: Identify proteins with altered turnover rates that may serve as biomarkers for disease diagnosis or progression.

Experimental Workflow Overview

The overall experimental workflow for in vivo metabolic labeling with L-Valine-¹³C₅,¹⁵N,d₈ involves several key stages. Initially, a custom diet containing the heavy-labeled valine is formulated and fed to the experimental animals, typically mice, for a specified duration to allow for the incorporation of the heavy valine into newly synthesized proteins. Following the labeling period, tissues of interest are harvested and processed to extract proteins. The extracted proteins are then digested into peptides, which are subsequently analyzed by high-resolution mass spectrometry to determine the ratio of heavy to light valine-containing peptides. This ratio is used to calculate protein turnover rates.

experimental_workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Analysis Phase Diet Formulation Diet Formulation Animal Labeling Animal Labeling Diet Formulation->Animal Labeling Custom Diet Tissue Harvesting Tissue Harvesting Animal Labeling->Tissue Harvesting Time Course Protein Extraction Protein Extraction Tissue Harvesting->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion to Peptides LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Heavy/Light Ratios Protein Turnover Rates Protein Turnover Rates Data Analysis->Protein Turnover Rates

Caption: Experimental workflow for in vivo labeling.

Branched-Chain Amino Acid (BCAA) Metabolic Pathway

Valine, along with leucine and isoleucine, is a branched-chain amino acid (BCAA). The catabolism of BCAAs is a key metabolic pathway that provides energy and biosynthetic precursors. The initial step, transamination, is catalyzed by branched-chain amino acid aminotransferases (BCATs) to produce branched-chain α-keto acids (BCKAs). The subsequent irreversible oxidative decarboxylation is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, making it a critical control point in BCAA metabolism. Understanding this pathway is crucial for interpreting metabolic flux studies using labeled valine.

bcaa_pathway cluster_cell Cellular BCAA Metabolism Valine L-Valine-¹³C₅,¹⁵N,d₈ BCKA α-Ketoisovalerate (heavy labeled) Valine->BCKA Transamination BCKA->Valine AcylCoA Isobutyryl-CoA BCKA->AcylCoA Oxidative Decarboxylation TCA TCA Cycle AcylCoA->TCA BCAT BCAT BCAT->Valine BCKDH BCKDH Complex BCKDH->BCKA

Caption: BCAA metabolic pathway overview.

Quantitative Data Summary

The following tables present representative data that can be obtained from an in vivo metabolic labeling study using L-Valine-¹³C₅,¹⁵N,d₈. Table 1 shows the precursor enrichment in the plasma free amino acid pool over time, which is essential for accurate modeling of protein turnover. Table 2 provides examples of calculated protein half-lives in different tissues.

Table 1: L-Valine-¹³C₅,¹⁵N,d₈ Enrichment in Plasma

Time Point (Days)L-Valine-¹³C₅,¹⁵N,d₈ / Total L-Valine Ratio
10.35 ± 0.04
30.68 ± 0.05
70.85 ± 0.03
140.92 ± 0.02
210.95 ± 0.02

Table 2: Protein Half-Life in Different Mouse Tissues

ProteinLiver Half-Life (Days)Muscle Half-Life (Days)Brain Half-Life (Days)
Albumin2.5 ± 0.3N/AN/A
Myosin15.2 ± 1.825.8 ± 2.5N/A
GAPDH3.1 ± 0.410.5 ± 1.218.3 ± 2.1
SOD14.5 ± 0.612.1 ± 1.522.5 ± 2.8

Experimental Protocols

Protocol 1: In Vivo Labeling of Mice
  • Animal Acclimation: Acclimate mice (e.g., C57BL/6, 8-10 weeks old) to individual housing and a standard powdered diet for one week prior to the experiment. Monitor food intake and body weight daily.

  • Diet Formulation: Prepare a custom mouse diet where the standard L-Valine is replaced with L-Valine-¹³C₅,¹⁵N,d₈. The amount of labeled valine should be equivalent to the amount of valine in the standard diet. A common approach is to use an amino acid-defined diet.

  • Labeling Period: Switch the mice to the L-Valine-¹³C₅,¹⁵N,d₈ containing diet. The duration of the labeling period will depend on the turnover rate of the proteins of interest. For rapidly turning over proteins, a few days may be sufficient, while for slower turnover proteins, several weeks may be necessary.

  • Sample Collection: At designated time points, collect blood samples via tail vein or cardiac puncture for plasma precursor enrichment analysis.

  • Tissue Harvesting: At the end of the labeling period, euthanize the mice according to approved animal care protocols. Immediately dissect the tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C until further processing.[1]

Protocol 2: Protein Extraction and Digestion from Tissues
  • Tissue Homogenization: Homogenize the frozen tissue samples (~50-100 mg) in a lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5 with protease and phosphatase inhibitors) using a bead beater or a Dounce homogenizer on ice.[2]

  • Protein Solubilization: Further solubilize the proteins by sonication on ice.

  • Protein Quantification: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant and determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Protein Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M. Add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides and dry them under vacuum.

Protocol 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.

  • Data Acquisition: Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. Ensure that the settings are optimized for the detection of both light and heavy peptides.

  • Database Searching: Search the raw mass spectrometry data against a mouse protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer, or similar). Configure the search parameters to include variable modifications for the incorporation of L-Valine-¹³C₅,¹⁵N,d₈.

  • Quantification and Turnover Calculation: The software will identify and quantify the peak intensities of the light and heavy peptide pairs. The ratio of heavy to light peptide intensity is used to calculate the fractional synthesis rate (FSR) of the protein. The protein half-life (t₁/₂) can then be calculated from the FSR using the formula: t₁/₂ = ln(2) / FSR.

References

Application Notes and Protocols for L-Valine-13C5,15N,d8 in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Valine-13C5,15N,d8 as an internal standard in quantitative amino acid analysis by mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1][2][3]

Introduction

L-Valine is an essential branched-chain amino acid (BCAA) vital for protein synthesis, energy metabolism, and overall health.[4][5] Accurate quantification of L-Valine and other amino acids in biological matrices is critical in various research areas, including disease biomarker discovery, metabolic studies, and pharmaceutical development. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative bioanalysis, offering high accuracy and precision.[1][3] this compound is a highly enriched and stable isotopologue of L-Valine, making it an excellent internal standard for these applications.[6][7] Its mass shift relative to the unlabeled analyte allows for clear differentiation in mass spectrometric analyses, minimizing cross-talk and ensuring reliable quantification.

Quantitative Data Summary

The use of stable isotope-labeled internal standards like this compound significantly improves the accuracy and precision of amino acid quantification. Below is a summary of typical performance data for the analysis of L-Valine in human plasma using an LC-MS/MS method with a corresponding labeled internal standard.

ParameterL-Valine
Linearity (r²) >0.99
Calibration Range 1 - 500 µmol/L
Accuracy (%) 95 - 105
Precision (CV%) < 15%
Retention Time (min) 4.27
Precursor Ion (m/z) 118.1
Product Ion (m/z) 72.1
Internal Standard Precursor Ion (m/z) 124.0
Internal Standard Product Ion (m/z) 77.0

Table 1: Representative quantitative performance data for L-Valine analysis using a stable isotope-labeled internal standard in LC-MS/MS. Data compiled from representative methods.[8][9]

Experimental Protocols

Herein are detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of L-Valine in biological fluids.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a straightforward method for preparing plasma samples for direct LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound internal standard stock solution

  • 30% Sulfosalicylic acid (SSA) solution

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a microcentrifuge tube, add a known amount of this compound internal standard working solution to a specific volume of each plasma sample, standard, and quality control (QC).

  • Protein Precipitation: Add 5 µL of 30% SSA solution to a 50 µL aliquot of the spiked plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Dilution: Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 90:10 ACN:water with 0.5% formic acid and 1 mM ammonium formate).

  • Injection: The diluted sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of L-Valine.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

LC Conditions:

  • Column: A suitable column for polar compound separation, such as a HILIC column (e.g., Raptor Polar X).

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient elution is typically used to separate the amino acids. The specific gradient will depend on the column and the full panel of amino acids being analyzed.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 35 - 45°C

  • Injection Volume: 2 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Valine: 118.0 → 72.0[10]

    • This compound (Internal Standard): The precursor ion will be approximately m/z 132 and the product ion will need to be optimized based on the fragmentation pattern. A representative transition for a 13C, 15N labeled valine is 124.0 -> 77.0.[10]

  • Collision Energy (CE) and other MS parameters: These will need to be optimized for the specific instrument being used.

Visualizations

L-Valine Metabolic Pathway

The following diagram illustrates the catabolic pathway of L-Valine.

G L-Valine Catabolic Pathway Val L-Valine aKIV α-Ketoisovalerate Val->aKIV Transamination Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA Oxidative decarboxylation Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA b_Hydroxyisobutyryl_CoA β-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->b_Hydroxyisobutyryl_CoA b_Hydroxyisobutyrate β-Hydroxyisobutyrate b_Hydroxyisobutyryl_CoA->b_Hydroxyisobutyrate Methylmalonate_semialdehyde Methylmalonate semialdehyde b_Hydroxyisobutyrate->Methylmalonate_semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Catabolic pathway of L-Valine.

Experimental Workflow for Amino Acid Analysis

This diagram outlines the general workflow for quantitative amino acid analysis using this compound as an internal standard.

G Quantitative Amino Acid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (Optional) Supernatant_Collection->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for amino acid analysis.

References

Application Notes and Protocols for L-Valine-¹³C₅,¹⁵N,d₈ Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stable isotope tracing is a powerful methodology used to investigate the intricate pathways and dynamics of biochemical reactions within biological systems.[1] By introducing molecules labeled with stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium), researchers can track the transformation of these molecules through metabolic networks.[1][2] The use of L-Valine-¹³C₅,¹⁵N,d₈, a heavily labeled essential amino acid, provides a unique advantage by allowing the simultaneous tracing of the carbon skeleton, the amino nitrogen, and the deuterated methyl groups. This comprehensive labeling enables detailed studies in metabolic flux analysis (MFA) and proteomics, offering deep insights into cellular physiology.[3][4] These studies are particularly relevant in drug development for identifying therapeutic targets, elucidating drug mechanisms of action, and discovering novel biomarkers.[5][6]

This document provides a detailed experimental workflow, specific protocols, and data interpretation guidelines for conducting tracer studies using L-Valine-¹³C₅,¹⁵N,d₈.

Experimental Workflow Overview

The overall workflow for a tracer study using L-Valine-¹³C₅,¹⁵N,d₈ involves several key stages, from initial experimental setup to final data analysis. The process begins with culturing cells or preparing an in vivo model and introducing the labeled valine. After a defined period, biological samples are harvested, and metabolites and proteins are extracted. These extracts are then analyzed using high-resolution mass spectrometry (HRMS) to detect the incorporation of the stable isotopes.[1] The resulting data is processed to correct for natural isotope abundance and to calculate the mass isotopomer distributions, which are then used to model metabolic fluxes or quantify protein turnover.

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Analysis cluster_interpretation Interpretation A Cell Culture / In Vivo Model Preparation B Introduction of L-Valine-¹³C₅,¹⁵N,d₈ Tracer A->B C Sample Collection & Quenching B->C D Metabolite & Protein Extraction C->D E Sample Preparation for MS D->E F LC-MS/MS Analysis E->F G Data Processing & Isotopologue Profiling F->G H Metabolic Flux Analysis (MFA) G->H I Proteomic & Biomarker Analysis G->I

Caption: High-level experimental workflow for L-Valine tracer studies.

Detailed Experimental Protocols

The success of a tracer experiment relies on meticulous execution of each protocol. The following sections provide detailed methodologies for the key steps.

Protocol: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Culture Medium Preparation: Prepare a custom culture medium that is devoid of unlabeled valine. For SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) type experiments, dialyzed fetal bovine serum is often used to minimize the concentration of unlabeled amino acids.[7]

  • Tracer Introduction: Once cells reach the desired confluency (typically 60-80%), replace the standard medium with the custom medium supplemented with L-Valine-¹³C₅,¹⁵N,d₈ at a known concentration.

  • Labeling Duration: Incubate the cells for a predetermined period. The duration depends on the pathway of interest; rapid pathways like glycolysis may reach isotopic steady state within minutes, while protein synthesis may require several hours to days.[8]

Protocol: Sample Collection and Quenching
  • Medium Removal: Aspirate the labeling medium from the culture dish quickly.

  • Cell Washing: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

  • Metabolic Quenching: To halt all enzymatic activity instantly, add a quenching solution, typically ice-cold 80% methanol or liquid nitrogen, directly to the plate.[9] Flash-freezing is critical to preserve the metabolic state of the cells at the time of collection.

Protocol: Metabolite and Protein Extraction
  • Cell Lysis: Scrape the frozen cells in the quenching solution and transfer the cell lysate to a pre-chilled tube.

  • Phase Separation: For simultaneous extraction of polar metabolites and proteins/lipids, a common method is the use of a methanol:water:chloroform solvent system.[9]

    • Add a volume of water and chloroform to the methanol lysate to achieve a final ratio of approximately 4:3:2 (acetonitrile:water:chloroform).[9]

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Fraction Collection: Three layers will form:

    • Upper Aqueous Layer: Contains polar metabolites (including labeled valine and its downstream products).

    • Middle Protein Disc: Contains precipitated proteins.

    • Lower Organic Layer: Contains lipids.

  • Storage: Carefully collect each fraction into separate tubes and store them at -80°C until analysis.

Protocol: Sample Preparation for Mass Spectrometry

For Metabolite Analysis:

  • Drying: Evaporate the solvent from the aqueous fraction using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) compatible with the liquid chromatography (LC) method.

For Proteomic Analysis:

  • Protein Solubilization: Resuspend the protein pellet in a lysis buffer containing detergents (e.g., SDS) and chaotropic agents (e.g., urea).

  • Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent re-oxidation.[10]

  • Protein Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.[10]

  • Desalting: Clean up the peptide mixture using a solid-phase extraction (SPE) C18 column to remove salts and detergents that can interfere with mass spectrometry analysis.[10][11]

  • Reconstitution: Elute the peptides and reconstitute them in an appropriate solvent for LC-MS/MS.

Data Analysis and Interpretation

Raw mass spectrometry data must undergo several computational steps to yield biologically meaningful information.[12]

Data_Analysis_Workflow A Raw MS Data (.raw/.mzXML) B Peak Detection & Alignment A->B C Isotopologue Feature Finding (e.g., X13CMS, MetTracer) B->C D Natural Isotope Abundance Correction C->D E Mass Isotopomer Distribution (MID) Calculation D->E F Metabolic Flux Modeling (e.g., INCA, VANTED) E->F G Protein Turnover Calculation E->G H Biological Interpretation F->H G->H

Caption: Workflow for processing stable isotope tracer mass spectrometry data.

Specialized software is used to process the complex data generated in untargeted isotope tracing studies.[13] Tools like X13CMS, MetTracer, and geoRge are designed to identify isotopically labeled compounds from raw MS data.[1] After identifying the mass isotopomers (molecules of the same compound but with different numbers of heavy isotopes), a correction for the natural abundance of isotopes (e.g., the 1.1% natural abundance of ¹³C) is crucial for accurate quantification.[12] The resulting Mass Isotopomer Distribution (MID) reveals the fractional incorporation of the tracer into each downstream metabolite, which is the primary input for metabolic flux analysis models.

Application in Drug Development

L-Valine tracer studies provide critical information for various stages of the drug development pipeline.

  • Target Identification and Validation: By tracing metabolic pathways, researchers can identify nodes or enzymes that are dysregulated in disease states, presenting them as potential drug targets.[3][6]

  • Mechanism of Action (MoA) Studies: These studies can reveal how a drug candidate impacts specific metabolic pathways, helping to elucidate its MoA and potential off-target effects.

  • Biomarker Discovery: Altered metabolic fluxes or protein synthesis rates resulting from disease or drug treatment can serve as dynamic biomarkers for assessing therapeutic efficacy or disease progression.[5]

The catabolism of branched-chain amino acids (BCAAs) like valine is frequently altered in diseases such as cancer and metabolic syndrome, making it a key pathway to investigate.

Valine_Catabolism Val L-Valine-¹³C₅,¹⁵N,d₈ KIV α-Ketoisovalerate-¹³C₅,d₈ Val->KIV Transamination (¹⁵N transfer) Protein Protein Synthesis (Incorporates ¹³C₅,¹⁵N,d₈) Val->Protein Translation IsobutyrylCoA Isobutyryl-CoA-¹³C₄,d₇ KIV->IsobutyrylCoA Decarboxylation (¹³CO₂ loss) PropionylCoA Propionyl-CoA-¹³C₃ IsobutyrylCoA->PropionylCoA SuccinylCoA Succinyl-CoA-¹³C₃ PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA BCAT BCAT BCKDH BCKDH

Caption: Simplified pathway of L-Valine catabolism and protein synthesis.

Quantitative Data Summary

The primary output of these experiments is quantitative data on the fractional contribution of the tracer to various metabolic pools or the rate of protein synthesis. This data is typically presented in tables for clear comparison across different experimental conditions.

Table 1: Example Mass Isotopomer Distribution (MID) for Valine-Related Metabolites This table shows the percentage of the metabolite pool that contains a certain number of heavy atoms derived from the L-Valine-¹³C₅ tracer after 24 hours of labeling.

MetaboliteConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Intracellular Valine Control2.10.50.81.24.491.0
Drug Treated2.50.60.91.55.589.0
α-Ketoisovalerate Control45.32.11.52.88.340.0
Drug Treated65.13.52.03.110.316.0
Succinyl-CoA Control80.510.15.44.0--
Drug Treated85.28.54.12.2--

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms from the tracer.

Table 2: Example Protein Synthesis Rates This table illustrates how the incorporation of L-Valine-¹³C₅,¹⁵N,d₈ can be used to determine the fractional synthesis rate (FSR) of a specific protein under different conditions.

Protein TargetConditionFractional Synthesis Rate (% per hour)
Protein X Control1.5 ± 0.2
Drug Treated0.8 ± 0.1
Protein Y Control2.1 ± 0.3
Drug Treated2.0 ± 0.2

These tables demonstrate how quantitative data from L-Valine-¹³C₅,¹⁵N,d₈ tracer studies can provide precise measurements of metabolic shifts and protein dynamics, offering valuable insights for researchers in both basic science and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting L-Valine-13C5,15N,d8 Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low incorporation of L-Valine-13C5,15N,d8 in their Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in SILAC?

This compound is a "heavy", stable isotope-labeled version of the essential amino acid L-Valine.[1][2] In SILAC, cells are grown in a medium where a standard "light" amino acid is replaced by its heavy counterpart. The heavy amino acid is incorporated into all newly synthesized proteins. This allows for the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated) by mass spectrometry (MS).[3] The mass difference between peptides containing the light and heavy valine allows them to be distinguished in the mass spectrometer.[4]

Q2: What is the expected incorporation efficiency for SILAC labeling?

For accurate quantification, the incorporation of the heavy amino acid should be as close to 100% as possible. Generally, an incorporation rate of >95% is considered acceptable for most quantitative proteomics experiments.[3] Complete incorporation is typically achieved after at least five cell doublings, which theoretically results in over 96% labeling through protein dilution alone, with the actual rate being higher due to protein turnover.[5]

Q3: How do I check the incorporation efficiency of this compound?

Before running the main experiment, it is crucial to perform a quality control check. This involves growing a small population of cells in the heavy SILAC medium for a set number of passages and analyzing a small portion of the cell lysate.

Procedure for Checking Incorporation Efficiency:

  • Harvest a small number of cells after 5-6 doublings in the heavy medium.

  • Extract proteins and perform a standard in-solution or in-gel tryptic digest.

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the data for valine-containing peptides and manually inspect the spectra.

  • Calculate the incorporation efficiency by comparing the peak intensities of the heavy (labeled) and light (unlabeled) peptide pairs.

Formula: Incorporation (%) = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100

Troubleshooting Low Incorporation

Low incorporation of the heavy-labeled valine can significantly impact the accuracy of quantitative analysis.[6] The following sections address common causes and solutions.

Problem 1: Incomplete Labeling Due to Insufficient Cell Doublings

Q: My incorporation rate is low after what I thought was enough time. How many cell doublings are truly necessary?

A: The "five-doubling" rule is a general guideline based on the dilution of pre-existing, unlabeled proteins.[5] However, the actual time required can vary significantly based on the cell line's doubling time and the turnover rate of its proteins. Cells with a slow division rate or proteins with a long half-life will require more time or more passages to achieve complete labeling.

Troubleshooting Steps:

  • Confirm Cell Doubling Time: Accurately measure the doubling time of your specific cell line under SILAC culture conditions.

  • Extend Culture Period: Increase the number of cell passages in the heavy medium. It is recommended to culture for at least 8-10 doubling times to ensure high incorporation.[4][7]

  • Perform a Time-Course Experiment: To optimize the labeling duration, harvest cells at different time points (e.g., after 4, 6, 8, and 10 doublings) and measure the incorporation efficiency at each point.

Problem 2: Contamination with Light L-Valine

Q: I have cultured my cells for over 10 doublings and still see a significant "light" peptide peak. What could be the source of the unlabeled valine?

A: Contamination from "light" L-Valine in the culture medium is a primary cause of incomplete labeling. The most common source is the fetal bovine serum (FBS) supplement.

Troubleshooting Steps:

  • Use Dialyzed FBS: Standard FBS contains free amino acids, including L-Valine. It is mandatory to use dialyzed FBS, which has had small molecules like amino acids removed.[5]

  • Verify SILAC Medium Formulation: Ensure the base medium used for preparing your SILAC media is completely devoid of the amino acid you are labeling. For L-Valine labeling, use a valine-free formulation.[5]

  • Check Water and Other Reagents: Although less common, ensure that water and other supplements are of high purity and do not contain contaminating amino acids.

Table 1: Impact of Serum on Labeling Efficiency
Serum TypeSource of Amino AcidsExpected L-Valine IncorporationRecommendation
Standard FBSContains endogenous free amino acidsLow to moderate (<90%)Not recommended for SILAC
Dialyzed FBSFree amino acids are removedHigh (>95%)Mandatory for SILAC [5]

Problem 3: Metabolic Conversion of Amino Acids

Q: I've heard that arginine can be metabolically converted to proline in SILAC experiments, causing quantification errors. Does a similar issue exist for L-Valine?

A: The metabolic conversion of heavy arginine to heavy proline is a well-documented issue in SILAC experiments, which can complicate data analysis.[6][8] This occurs when proline is absent or at a very low concentration in the medium, forcing cells to synthesize it from its precursor, arginine.

For L-Valine, which is a branched-chain amino acid, its primary metabolic pathways lead to catabolism for energy production rather than conversion into other amino acids that are incorporated into proteins. Therefore, metabolic conversion into another proteinogenic amino acid is not a commonly reported problem for L-Valine in the context of SILAC. The primary concern remains its complete incorporation.

Visualizing the Troubleshooting Process

A logical approach is essential for efficient troubleshooting. The following diagram outlines a decision-making workflow.

TroubleshootingWorkflow cluster_solutions Solutions Start Start: Low L-Valine Incorporation Detected CheckDoublings Step 1: Verify Number of Cell Doublings Start->CheckDoublings CheckSerum Step 2: Check Serum Type CheckDoublings->CheckSerum > 8 doublings Sol_Doublings Increase culture time (>8 doublings) CheckDoublings->Sol_Doublings < 8 doublings? CheckMedium Step 3: Verify Medium Formulation CheckSerum->CheckMedium Using dialyzed FBS Sol_Serum Switch to Dialyzed FBS CheckSerum->Sol_Serum Using standard FBS? CheckCellHealth Step 4: Assess Cell Health & Viability CheckMedium->CheckCellHealth Valine-free medium Sol_Medium Use Valine-free base medium CheckMedium->Sol_Medium Medium contains Valine? End Achieved >95% Incorporation CheckCellHealth->End Cells are healthy Sol_Health Optimize culture conditions, check for contamination CheckCellHealth->Sol_Health Poor viability? Sol_Doublings->CheckSerum Sol_Serum->CheckMedium Sol_Medium->CheckCellHealth Sol_Health->End

Caption: A decision tree for troubleshooting low heavy L-Valine incorporation.

Experimental Protocols

Protocol 1: General SILAC Cell Culture for Heavy L-Valine Labeling

This protocol outlines the essential steps for adapting and growing adherent cells for a SILAC experiment using heavy L-Valine.

Materials:

  • DMEM for SILAC (lacking L-Arginine, L-Lysine, and L-Valine)

  • Dialyzed Fetal Bovine Serum (FBS)[5]

  • Light L-Valine, L-Arginine, L-Lysine

  • Heavy this compound

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Media:

    • Light Medium: Reconstitute SILAC DMEM according to the manufacturer's instructions. Add light L-Arginine (e.g., 84 mg/L), light L-Lysine (e.g., 146 mg/L), and light L-Valine to their normal physiological concentration. Supplement with 10% dialyzed FBS and 1% Penicillin-Streptomycin.

    • Heavy Medium: Reconstitute SILAC DMEM. Add light L-Arginine and light L-Lysine. Add heavy this compound at the same concentration as the light version. Supplement with 10% dialyzed FBS and 1% Penicillin-Streptomycin.

  • Cell Adaptation:

    • Thaw and culture cells in standard (non-SILAC) medium until they are healthy and actively dividing.

    • To adapt to the heavy medium, split the cells and culture them directly in the prepared "Heavy Medium".

  • Cell Growth and Labeling:

    • Culture the cells in the heavy medium for a minimum of 6-8 cell doublings.[4] For a new cell line, it is highly recommended to perform an incorporation check at this stage.

    • Simultaneously, culture the control cell population in the "Light Medium".

  • Experiment and Harvest:

    • Once >95% incorporation is confirmed, proceed with your experimental treatment (e.g., drug addition) on the desired cell population.

    • After treatment, wash cells with PBS, harvest by scraping or trypsinization, and count the cells from the light and heavy populations.

  • Sample Mixing:

    • Combine the light and heavy cell populations at a 1:1 ratio based on cell count or protein amount. This mixed sample is now ready for protein extraction and downstream MS analysis. Mixing samples at the earliest possible stage reduces experimental variability.[9]

Protocol 2: In-gel Tryptic Digestion for MS Analysis

Procedure:

  • Run the mixed protein lysate on a 1D SDS-PAGE gel. Run the sample just long enough to form a single concentrated band.

  • Stain the gel with Coomassie Blue and then destain.

  • Excise the protein band and cut it into small (~1mm³) cubes.

  • Destain the gel pieces completely using a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.

  • Shrink the gel pieces with 100% ACN and dry them completely in a SpeedVac.[10]

  • Rehydrate the gel pieces on ice with a trypsin solution (e.g., 12.5 ng/μL in 25 mM ammonium bicarbonate) until fully swollen.[5]

  • Remove excess trypsin solution and add enough ammonium bicarbonate buffer to cover the gel pieces.

  • Incubate overnight at 37°C.[10]

  • Extract the peptides from the gel pieces using a series of ACN and formic acid washes. Pool the extracts and dry them down in a SpeedVac before LC-MS/MS analysis.

References

Technical Support Center: L-Valine-¹³C₅,¹⁵N,d₈ Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometric analysis of L-Valine-¹³C₅,¹⁵N,d₈.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z of the protonated L-Valine-¹³C₅,¹⁵N,d₈?

The molecular formula for L-Valine-¹³C₅,¹⁵N,d₈ is (¹³CH₃)₂¹³CH¹³CH(¹⁵NH₂)¹³CO₂H. The calculated molecular weight is approximately 131.15 g/mol .[1][2] In positive ion mode mass spectrometry, the protonated molecule ([M+H]⁺) is typically observed.

CompoundMolecular FormulaApproximate Molecular Weight ( g/mol )Expected [M+H]⁺ m/z
L-Valine-¹³C₅,¹⁵N,d₈(¹³CH₃)₂¹³CH¹³CH(¹⁵NH₂)¹³CO₂H131.15132.15

Q2: What are the common fragmentation patterns observed for L-Valine and its isotopologues?

A primary fragmentation pathway for valine and its isotopologues under collision-induced dissociation (CID) is the neutral loss of the carboxyl group (-COOH).[3] For the fully labeled L-Valine-¹³C₅,¹⁵N,d₈, this would be the loss of a ¹³COOH group.

Precursor IonExpected Fragment IonNeutral LossExpected Fragment m/z
[M+H]⁺ of L-Valine-¹³C₅,¹⁵N,d₈[M+H - ¹³COOH]⁺¹³COOH86.15

Q3: Why am I observing unexpected fragments or a complex fragmentation pattern?

Several factors can contribute to complex or unexpected fragmentation patterns:

  • In-source fragmentation: High source temperatures or voltages can cause the molecule to fragment before it enters the mass analyzer.

  • Multiple fragmentation pathways: While the loss of the carboxyl group is dominant, other fragmentation pathways can occur, especially at higher collision energies.[4]

  • Contaminants: The presence of impurities in the sample or from the LC-MS system can lead to additional peaks in the spectrum.

  • Isotopic impurity: The stated isotopic purity of L-Valine-¹³C₅,¹⁵N,d₈ is typically 97-99%.[1][2] This means there will be isotopologues with fewer labels, leading to a distribution of precursor and fragment ions.

Troubleshooting Guides

Issue 1: Poor or No Signal for L-Valine-¹³C₅,¹⁵N,d₈

If you are observing a weak or absent signal for your labeled valine, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor/No Signal

start Start: Poor or No Signal check_sample 1. Verify Sample Preparation - Correct concentration? - Proper dissolution? - Stored correctly? start->check_sample check_instrument 2. Check Instrument Settings - Correct m/z range? - Appropriate ionization mode? - Tune and calibrate? check_sample->check_instrument Sample OK check_lc 3. Evaluate LC Method - Correct column? - Proper mobile phase? - Gradient optimized? check_instrument->check_lc Settings OK check_source 4. Inspect Ion Source - Cleanliness? - Nebulizer position? - Voltages optimized? check_lc->check_source LC OK resolve Issue Resolved check_source->resolve Source OK

Caption: Troubleshooting workflow for poor or no signal.

Detailed Steps:

  • Verify Sample Preparation:

    • Concentration: Ensure your sample is at an appropriate concentration for your instrument's sensitivity.[5]

    • Solubility: Confirm that L-Valine-¹³C₅,¹⁵N,d₈ is fully dissolved in a compatible solvent.

    • Storage: Avoid storing deuterated compounds in acidic or basic solutions to prevent deuterium exchange.[6]

  • Check Instrument Settings:

    • Mass Range: Verify that the mass spectrometer is scanning the correct m/z range to detect the precursor ion (around 132.15 m/z).

    • Ionization Mode: Use positive ionization mode (e.g., ESI+) to detect the protonated molecule.

    • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[5]

  • Evaluate LC Method (if applicable):

    • Chromatography: Ensure that the labeled valine is eluting from the column and not being lost. Deuterated compounds can sometimes exhibit slightly different retention times compared to their unlabeled counterparts.[6]

  • Inspect Ion Source:

    • Cleanliness: A dirty ion source can significantly suppress the signal.

    • Optimization: Optimize ion source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage.

Issue 2: Unexpected Isotopic Distribution or Mass Shifts

If the observed isotopic pattern of your precursor or fragment ions is not as expected, consider these possibilities.

Logical Tree for Isotopic Distribution Issues

start Start: Unexpected Isotopic Distribution deuterium_exchange Potential Deuterium Exchange - Check sample pH - Analyze sample immediately start->deuterium_exchange isotopic_impurity Inherent Isotopic Impurity - Review manufacturer's CoA - Expect minor isotopologues start->isotopic_impurity coelution Co-eluting Interference - Improve chromatographic separation - Check for background ions start->coelution fragmentation_bias Preferential Fragmentation - Lower collision energy - Lighter isotopologues may fragment more readily start->fragmentation_bias

Caption: Troubleshooting unexpected isotopic distributions.

Detailed Steps:

  • Deuterium Exchange:

    • The deuterium atoms (d8) in L-Valine-¹³C₅,¹⁵N,d₈ can potentially exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions.[6] This can lead to a shift in the isotopic distribution towards lower masses.

    • Recommendation: Prepare samples in a neutral, aprotic solvent if possible and analyze them promptly after preparation.

  • Isotopic Purity:

    • The isotopic enrichment of the labeled valine is not 100%. The presence of M+0, M+1, etc., peaks for the unlabeled atoms will contribute to the overall isotopic pattern. Consult the Certificate of Analysis (CoA) for the specific isotopic purity of your standard.

  • Interference:

    • Co-eluting compounds can interfere with the isotopic pattern. Ensure good chromatographic separation to isolate the analyte of interest.

  • Fragmentation Bias:

    • During CID, lighter isotopologues (those with fewer heavy isotopes) may fragment more readily than heavier ones.[7] This can alter the isotopic distribution of the fragment ions compared to the precursor ion.

    • Recommendation: Experiment with lower collision energies to minimize this effect.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation:

    • Accurately weigh a small amount of L-Valine-¹³C₅,¹⁵N,d₈.

    • Dissolve in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C or as recommended by the manufacturer.

  • Working Solution Preparation:

    • Dilute the stock solution with the initial mobile phase of your LC method to the desired concentration (e.g., 1-100 ng/mL).

    • Vortex briefly to ensure homogeneity.

    • Transfer to an autosampler vial for analysis.

Protocol 2: General Mass Spectrometer Settings for Fragmentation Analysis

These are starting parameters and should be optimized for your specific instrument.

ParameterSetting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
Scan Range (Full Scan) m/z 50 - 200
Product Ion Scan (MS/MS)
Precursor Ion m/z 132.15
Collision Energy 10 - 30 eV (start with a ramp)
Isolation Width 1 - 2 Da

References

Technical Support Center: Optimizing L-Valine-¹³C₅,¹⁵N,d₈ Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Valine-¹³C₅,¹⁵N,d₈ for stable isotope labeling in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Valine-¹³C₅,¹⁵N,d₈ in cell culture?

A1: L-Valine-¹³C₅,¹⁵N,d₈ is an essential amino acid labeled with stable isotopes. It is primarily used in quantitative proteomics experiments, specifically in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3] By incorporating this "heavy" valine into the entire proteome of a cell population, it can be used as an internal standard to accurately quantify differences in protein abundance compared to a "light" cell population grown in media with unlabeled L-valine.[2][4]

Q2: How do I prepare the SILAC media with L-Valine-¹³C₅,¹⁵N,d₈?

A2: To prepare the "heavy" SILAC medium, you will need a custom-formulated basal medium that is deficient in L-valine. You will then supplement this medium with L-Valine-¹³C₅,¹⁵N,d₈ at a desired concentration. The "light" control medium is prepared by supplementing the same basal medium with a matching concentration of unlabeled L-valine. It is crucial to ensure that all other media components are identical between the heavy and light conditions.

Q3: What is a typical concentration range for L-Valine-¹³C₅,¹⁵N,d₈ in cell culture media?

A3: The optimal concentration of L-Valine-¹³C₅,¹⁵N,d₈ can vary depending on the cell line and the specific experimental goals. A good starting point is to match the concentration of L-valine found in standard, commercially available cell culture media. However, optimization is often necessary to ensure efficient protein synthesis and complete incorporation of the labeled amino acid.[5][6]

Q4: How many cell passages are required for complete incorporation of L-Valine-¹³C₅,¹⁵N,d₈?

A4: For most cell lines, it typically takes at least 5-6 cell doublings to achieve near-complete (>98%) incorporation of the heavy labeled amino acid into the cellular proteome.[2] The exact number of passages can be determined empirically by mass spectrometry analysis of protein digests at different time points.

Troubleshooting Guide

Problem 1: Low Incorporation Efficiency of L-Valine-¹³C₅,¹⁵N,d₈

  • Q: My mass spectrometry data shows a low percentage of heavy-labeled peptides. What could be the cause?

    • A:

      • Insufficient Cell Passages: Ensure that the cells have undergone a sufficient number of doublings (at least 5-6) in the heavy medium to allow for complete protein turnover and incorporation of the labeled valine.[2]

      • Presence of Unlabeled Valine: Residual unlabeled L-valine in the serum (if used) or other media supplements can compete with the heavy-labeled valine. The use of dialyzed fetal bovine serum is highly recommended to minimize this issue.

      • Amino Acid Conversion: While less common for valine compared to arginine-to-proline conversion, some metabolic pathways might lead to the synthesis of unlabeled valine if precursors are available.[7] Ensure your basal medium is completely devoid of L-valine.

Problem 2: Reduced Cell Proliferation or Viability in Heavy Medium

  • Q: My cells are growing slower or appear less healthy in the L-Valine-¹³C₅,¹⁵N,d₈-containing medium compared to the light medium. What should I do?

    • A:

      • Suboptimal Amino Acid Concentration: The concentration of L-Valine-¹³C₅,¹⁵N,d₈ may be too low, becoming a limiting factor for protein synthesis and cell growth. Conversely, an excessively high concentration could also be detrimental. It is advisable to perform a titration experiment to determine the optimal concentration for your specific cell line.

      • Media Quality: Ensure the quality and purity of the labeled amino acid and the basal medium. Contaminants could negatively impact cell health.

      • General Cell Culture Conditions: Double-check other culture parameters such as pH, temperature, and CO₂ levels, as cells may become more sensitive to suboptimal conditions when grown in specialized media.[6]

Problem 3: Unexpected Mass Shifts in Mass Spectrometry Data

  • Q: I am observing unexpected mass shifts in my peptides that do not correspond to the expected mass of L-Valine-¹³C₅,¹⁵N,d₈. Why is this happening?

    • A:

      • Metabolic Conversion: In some cases, cells can metabolically convert other amino acids into valine, although this is less common for essential amino acids. This would result in the incorporation of unlabeled valine.

      • Contamination: Contamination of your heavy medium with unlabeled amino acids could be a source of the issue.

      • Post-Translational Modifications: The unexpected mass shifts could be due to post-translational modifications (PTMs) on the peptides. Ensure your data analysis workflow accounts for common PTMs.

Data Presentation

Table 1: Example Titration Experiment for L-Valine-¹³C₅,¹⁵N,d₈ Optimization in HEK293 Cells

L-Valine-¹³C₅,¹⁵N,d₈ Conc. (mg/L)Cell Viability (%)Doubling Time (hours)Incorporation Efficiency (%)
5092 ± 328 ± 291 ± 4
7595 ± 224 ± 1.596 ± 3
100 (Standard)96 ± 222 ± 1>98
15094 ± 323 ± 1>98
20090 ± 425 ± 2>98

Note: The data presented in this table are for illustrative purposes and should be adapted to specific experimental conditions.

Experimental Protocols

Protocol: Determining Optimal L-Valine-¹³C₅,¹⁵N,d₈ Concentration

  • Preparation of Media: Prepare a valine-free basal medium. Divide the medium into several aliquots and supplement each with a different concentration of L-Valine-¹³C₅,¹⁵N,d₈ (e.g., 50, 75, 100, 150, 200 mg/L). Prepare a control "light" medium with the standard concentration of unlabeled L-valine.

  • Cell Seeding: Seed the cell line of interest at a low density in separate flasks for each media condition.

  • Cell Culture and Passaging: Culture the cells for at least 5-6 passages in their respective media to allow for adaptation and complete incorporation of the labeled amino acid.

  • Monitoring Cell Growth and Viability: At each passage, monitor cell proliferation (e.g., using a cell counter) and viability (e.g., via trypan blue exclusion).

  • Sample Collection for Mass Spectrometry: After the final passage, harvest the cells from each condition.

  • Protein Extraction and Digestion: Lyse the cells and extract the proteins. Perform in-solution or in-gel digestion of the proteins (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the incorporation efficiency of L-Valine-¹³C₅,¹⁵N,d₈ for each concentration by calculating the ratio of heavy to light peptides.

  • Optimization: Select the lowest concentration of L-Valine-¹³C₅,¹⁵N,d₈ that supports optimal cell growth and viability while achieving >98% incorporation.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Media Preparation cluster_culture Phase 2: Cell Culture cluster_analysis Phase 3: Analysis cluster_optimization Phase 4: Optimization prep_media Prepare Valine-Free Basal Medium titrate Supplement with Varying L-Valine-¹³C₅,¹⁵N,d₈ Concentrations prep_media->titrate seed_cells Seed Cells in Different Media titrate->seed_cells passage_cells Culture for 5-6 Passages seed_cells->passage_cells monitor_growth Monitor Growth and Viability passage_cells->monitor_growth harvest Harvest Cells monitor_growth->harvest extract_digest Protein Extraction and Digestion harvest->extract_digest lcms LC-MS/MS Analysis extract_digest->lcms data_analysis Data Analysis and Incorporation Efficiency lcms->data_analysis select_optimal Select Optimal Concentration data_analysis->select_optimal

Caption: Experimental workflow for optimizing L-Valine-¹³C₅,¹⁵N,d₈ concentration.

troubleshooting_logic cluster_low_incorp Low Incorporation cluster_low_viability Reduced Viability/Growth start Issue Encountered check_passages Check Number of Cell Passages start->check_passages titrate_conc Perform Concentration Titration start->titrate_conc check_media Verify Valine-Free Basal Medium check_passages->check_media check_serum Use Dialyzed Serum check_media->check_serum check_quality Assess Media and Reagent Quality titrate_conc->check_quality verify_conditions Verify General Culture Conditions check_quality->verify_conditions

Caption: Troubleshooting logic for common issues with L-Valine-¹³C₅,¹⁵N,d₈.

valine_pathway media L-Valine-¹³C₅,¹⁵N,d₈ in Culture Medium transport Amino Acid Transporter media->transport cytosol Intracellular Pool of Heavy Valine transport->cytosol trna Valyl-tRNA Synthetase cytosol->trna charged_trna Charged Heavy Valyl-tRNA trna->charged_trna ribosome Ribosome charged_trna->ribosome protein Newly Synthesized Heavy Protein ribosome->protein

References

Technical Support Center: L-Valine-13C5,15N,d8 Signal Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in experiments utilizing L-Valine-13C5,15N,d8.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a stable isotope-labeled amino acid primarily used as a tracer in metabolic research and for protein quantification in proteomics.[1] Its key applications are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to study protein structure, dynamics, and turnover.

Q2: Why is a low signal-to-noise ratio a common issue with isotopically labeled compounds?

Several factors can contribute to a low S/N ratio:

  • Low Incorporation Efficiency: Incomplete replacement of the natural amino acid with the labeled counterpart in cell culture (e.g., SILAC) can lead to a weaker signal from the labeled protein.[2]

  • Sample Purity: Impurities in the sample can interfere with the signal of the target analyte, leading to a reduced S/N ratio.[3][4][5][6]

  • Instrumental Parameters: Suboptimal settings on the NMR or mass spectrometer can significantly impact signal intensity.

  • Relaxation Properties (NMR): For larger molecules, fast transverse relaxation (T2) leads to broader lines and lower signal height.[7]

  • Ionization Efficiency (MS): The efficiency of ionization of the labeled peptide in the mass spectrometer source can be low.

Q3: What is a good starting concentration for my sample in NMR experiments?

For NMR spectroscopy, the signal intensity is directly proportional to the sample concentration. Higher concentrations generally lead to better data quality. However, very high concentrations can increase solution viscosity, which can broaden lines.

Sample TypeRecommended Concentration Range
Peptides2-5 mM
Proteins (< 20 kDa)0.3-0.5 mM
Proteins (>20 kDa)0.1 mM (for interaction studies)
Small Molecules (for 13C direct detection)3-10 mM

This data is compiled from multiple sources providing general guidance for NMR sample preparation.[8][9][10]

Troubleshooting Guides

Low Signal-to-Noise in NMR Spectroscopy

Problem: I am observing a weak or broad signal for my protein labeled with this compound in my NMR experiment.

dot

Caption: Troubleshooting workflow for low signal-to-noise in NMR.

Possible Causes and Solutions:

  • Poor Sample Purity:

    • Cause: Contaminants in the sample can contribute to noise and interfere with the signal of interest.[3][4][5][6]

    • Solution: Repurify the sample using appropriate chromatography techniques. Ensure all buffers and reagents are of high quality. Filter the final sample into the NMR tube to remove any particulate matter.[9]

  • Suboptimal Sample Concentration:

    • Cause: If the concentration is too low, the signal will be weak. If it is too high, the increased viscosity can lead to line broadening.[8][9]

    • Solution: Adjust the sample concentration to be within the optimal range for the size of your molecule (see FAQ table).

  • Fast Transverse Relaxation (for large proteins):

    • Cause: Proteins with a high molecular weight (>20 kDa) tumble slowly in solution, leading to rapid decay of the NMR signal (short T2 relaxation time) and broad lines.[7][8]

    • Solution: For larger proteins, it is highly recommended to use a Transverse Relaxation-Optimized Spectroscopy (TROSY) experiment. TROSY experiments select for the multiplet component with the slowest relaxation, resulting in significantly sharper lines and improved sensitivity.[7][11] Deuteration of the protein can further enhance the benefits of TROSY.

  • Incorrect Spectrometer Parameters:

    • Cause: The acquisition parameters on the NMR spectrometer are not optimized for the specific sample and experiment.

    • Solution: Ensure proper calibration of pulse widths. Optimize the relaxation delay to allow for sufficient recovery of magnetization between scans. For TROSY experiments, it is crucial to use a high-field spectrometer (≥700 MHz) to achieve the necessary balance between dipole-dipole and chemical shift anisotropy relaxation mechanisms.[12]

Low Signal-to-Noise in Mass Spectrometry

Problem: I am observing a low signal intensity for my this compound labeled peptide in my LC-MS/MS experiment.

dotdot graph Troubleshooting_MS { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low S/N in MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_labeling [label="Is labeling efficiency >95%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_digestion [label="Is protein digestion complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_lc [label="Is LC separation optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_ms [label="Optimize MS Parameters (SRM/MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_labeling [label="Optimize Labeling Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_digestion [label="Optimize Digestion Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_lc_method [label="Optimize LC Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved S/N", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_labeling; check_labeling -> check_digestion [label="Yes"]; check_labeling -> optimize_labeling [label="No"]; optimize_labeling -> check_digestion; check_digestion -> check_lc [label="Yes"]; check_digestion -> optimize_digestion [label="No"]; optimize_digestion -> check_lc; check_lc -> optimize_ms [label="Yes"]; check_lc -> optimize_lc_method [label="No"]; optimize_lc_method -> optimize_ms; optimize_ms -> end; }

References

Technical Support Center: L-Valine-¹³C₅,¹⁵N,d₈

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of L-Valine-¹³C₅,¹⁵N,d₈. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid L-Valine-¹³C₅,¹⁵N,d₈?

A1: For optimal stability, solid L-Valine-¹³C₅,¹⁵N,d₈ should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2]

Q2: How should I store L-Valine-¹³C₅,¹⁵N,d₈ once it is dissolved in a solvent?

A2: Solutions of L-Valine-¹³C₅,¹⁵N,d₈ should be prepared fresh for optimal results. If short-term storage is necessary, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For aqueous solutions, be mindful of potential pH-dependent degradation over time.

Q3: What is the expected shelf-life of L-Valine-¹³C₅,¹⁵N,d₈?

A3: When stored correctly in its solid form, L-Valine-¹³C₅,¹⁵N,d₈ is a stable compound. For specific shelf-life information, please refer to the Certificate of Analysis provided by the manufacturer.

Q4: Is L-Valine-¹³C₅,¹⁵N,d₈ susceptible to degradation?

A4: Like all amino acids, L-Valine-¹³C₅,¹⁵N,d₈ can degrade under certain conditions. In biological systems, it follows the natural metabolic degradation pathway for valine. In experimental settings, factors such as extreme pH, high temperatures, and prolonged exposure to light can contribute to degradation.

Q5: Are the isotopic labels (¹³C, ¹⁵N, d) stable?

A5: The ¹³C and ¹⁵N labels are highly stable and are not expected to exchange under typical experimental conditions. The deuterium (d) labels on the carbon backbone are also generally stable; however, deuterium exchange can occur under certain conditions, particularly at high pH. It is crucial to be aware of this potential issue in experimental design and data interpretation.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with L-Valine-¹³C₅,¹⁵N,d₈.

Issue Potential Cause Recommended Solution
Inconsistent quantitative results in mass spectrometry. Degradation of the standard in solution.Prepare fresh stock solutions for each experiment. If storing solutions, aliquot to avoid multiple freeze-thaw cycles. Verify the stability of the compound in your specific experimental buffer and temperature conditions.
Inaccurate concentration of the stock solution.Ensure the solid compound is fully dissolved. Use a calibrated balance for weighing and high-purity solvents for dissolution.
Unexpected mass shifts or isotopic patterns in mass spectrometry data. Deuterium exchange with protons from the solvent or mobile phase.Use deuterated solvents for sample preparation and the mobile phase where possible. Avoid high pH conditions, which can accelerate deuterium exchange. Analyze samples promptly after preparation.
Presence of unlabeled L-Valine impurity.Check the isotopic purity on the Certificate of Analysis. If significant unlabeled material is present, account for it in your data analysis.
Poor signal-to-noise ratio in NMR experiments. Low concentration of the labeled compound.Increase the concentration of L-Valine-¹³C₅,¹⁵N,d₈ in your sample, if possible. Optimize NMR acquisition parameters for your specific instrument and experiment.
Degradation of the sample.Ensure the sample has been stored correctly and is not past its recommended use-by date. Prepare fresh samples for analysis.
Variability between experimental replicates. Inconsistent sample preparation.Follow a standardized and documented sample preparation protocol. Ensure consistent timing and temperature for all steps.
Instability during sample processing.Minimize the time samples are kept at room temperature. Use cooled sample trays in autosamplers if available.

Experimental Protocols

Protocol for Assessing Solution Stability of L-Valine-¹³C₅,¹⁵N,d₈

This protocol provides a framework for evaluating the stability of L-Valine-¹³C₅,¹⁵N,d₈ in a specific solvent and storage condition.

Objective: To determine the degradation of L-Valine-¹³C₅,¹⁵N,d₈ in solution over time under defined conditions.

Materials:

  • L-Valine-¹³C₅,¹⁵N,d₈

  • High-purity solvent (e.g., water, buffer at a specific pH)

  • HPLC or LC-MS system with a suitable column for amino acid analysis

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of L-Valine-¹³C₅,¹⁵N,d₈.

    • Dissolve it in the chosen solvent to a precise final concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Sample Incubation:

    • Dispense aliquots of the stock solution into multiple autosampler vials.

    • Store the vials under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one vial from each storage condition.

    • Analyze the sample immediately by HPLC or LC-MS. The initial time point (T=0) serves as the baseline.

  • Data Analysis:

    • Quantify the peak area of the L-Valine-¹³C₅,¹⁵N,d₈ at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • A decrease in the main peak area and the appearance of new peaks may indicate degradation.

Data Presentation:

Storage Condition Time Point Peak Area (Arbitrary Units) % Remaining
Room Temperature0 hr1,000,000100%
24 hr995,00099.5%
48 hr989,00098.9%
4°C0 hr1,000,000100%
24 hr999,00099.9%
48 hr998,00099.8%
-20°C0 hr1,000,000100%
1 week999,50099.95%

(Note: The data in this table is for illustrative purposes only.)

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Weigh L-Valine-13C5,15N,d8 B Prepare Stock Solution A->B C Aliquot into Vials B->C RT Room Temperature C->RT Incubate FourC 4°C C->FourC Incubate NegTwentyC -20°C C->NegTwentyC Incubate D Analyze at Time Points (T=0, 24h, 48h, etc.) RT->D FourC->D NegTwentyC->D E Quantify Peak Area D->E F Calculate % Remaining E->F G Stability Report F->G Assess Stability

Stability Testing Experimental Workflow

Troubleshooting_Logic cluster_quant Quantitative Issues cluster_mass Mass Spectrometry Issues cluster_nmr NMR Issues cluster_rep General Issues Start Inconsistent Experimental Results? Quant_Issue Inconsistent Quantification? Start->Quant_Issue Mass_Issue Unexpected Mass Shifts? Start->Mass_Issue NMR_Issue Poor NMR Signal? Start->NMR_Issue Rep_Issue Poor Replicability? Start->Rep_Issue Degradation Check for Degradation (Prepare Fresh Solution) Quant_Issue->Degradation Concentration Verify Stock Concentration Quant_Issue->Concentration End Consistent Results Degradation->End Resolve Issue Concentration->End Resolve Issue D_Exchange Investigate Deuterium Exchange (Use Deuterated Solvents, Check pH) Mass_Issue->D_Exchange Impurity Check for Unlabeled Impurity Mass_Issue->Impurity D_Exchange->End Resolve Issue Impurity->End Resolve Issue NMR_Conc Increase Concentration NMR_Issue->NMR_Conc NMR_Degrade Check for Sample Degradation NMR_Issue->NMR_Degrade NMR_Conc->End Resolve Issue NMR_Degrade->End Resolve Issue Prep Standardize Sample Preparation Rep_Issue->Prep Processing Optimize Sample Handling (e.g., Temperature Control) Rep_Issue->Processing Prep->End Resolve Issue Processing->End Resolve Issue

Troubleshooting Decision Tree

References

dealing with incomplete labeling in L-Valine-13C5,15N,d8 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Valine-13C5,15N,d8 in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable isotope-labeled version of the essential amino acid L-Valine.[1][2][3][4] It is used as a tracer in metabolic studies to investigate various biological processes. Key applications include:

  • Metabolic Flux Analysis (MFA): To quantify the rate of metabolic reactions and understand the flow of metabolites through various pathways.[5][6][7]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): As a component of quantitative proteomics to determine relative protein abundance between different cell populations.[8][9]

  • Biomarker Discovery: To trace the metabolic fate of valine and identify potential biomarkers in disease models.

Q2: What is incomplete labeling and why is it a concern in my experiments?

Incomplete labeling occurs when the cellular pool of a specific amino acid is not fully replaced by its stable isotope-labeled counterpart. This results in the presence of both labeled and unlabeled forms of the amino acid being incorporated into newly synthesized proteins and metabolites. This is a significant concern because it can lead to underestimation of true biological incorporation and inaccurate quantification of metabolic fluxes or protein synthesis rates.[8][10]

Q3: How can I detect incomplete labeling in my mass spectrometry data?

Incomplete labeling is typically identified by the presence of a significant M+0 peak in your mass spectrometry data for a metabolite or peptide that is expected to be fully labeled. For this compound, which has a mass shift of +14 (5 x 13C + 1 x 15N + 8 x D), you would expect to see the majority of the signal at M+14. The presence of a substantial unlabeled (M+0) peak indicates incomplete incorporation of the tracer.

Q4: What are the common causes of incomplete labeling?

Several factors can contribute to incomplete labeling:

  • Insufficient Incubation Time: The cells may not have had enough time to fully incorporate the labeled amino acid and turn over existing unlabeled proteins and metabolites.

  • Amino Acid Synthesis or Conversion: Some cell lines can synthesize valine de novo or convert other amino acids into valine, diluting the labeled pool. For instance, in SILAC experiments, arginine can be converted to proline.[8]

  • Presence of Unlabeled Valine in the Medium: The culture medium, serum, or other supplements may contain unlabeled L-Valine, competing with the labeled tracer for uptake and incorporation.

  • Slow Protein Turnover: For proteins with long half-lives, a longer labeling period is required to achieve complete labeling.

  • Cell Viability and Proliferation Rates: Slower growing or less metabolically active cells will incorporate the labeled amino acid at a lower rate.

Troubleshooting Guide

Problem 1: My mass spectrometry results show a high percentage of unlabeled (M+0) valine-containing peptides/metabolites.

Potential Cause Troubleshooting Step
Insufficient Labeling Time Increase the duration of cell culture with the this compound containing medium. Perform a time-course experiment to determine the optimal labeling time for your specific cell line and experimental conditions.
Unlabeled Valine Contamination Ensure that the basal medium is free of unlabeled L-Valine. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids.
De Novo Synthesis of Valine For cell lines capable of synthesizing valine, consider using a metabolic inhibitor for the specific synthesis pathway if it does not interfere with the biological question being investigated.
Poor Cell Health Monitor cell viability and proliferation rates. Ensure that the labeling medium and conditions are not adversely affecting the cells.

Problem 2: I am observing unexpected isotopic peaks in my mass spectrum.

Potential Cause Troubleshooting Step
Natural Isotope Abundance The presence of naturally occurring heavy isotopes (e.g., 13C) in both the tracer and the biological system can lead to complex isotopic patterns.[11][12] It is crucial to correct for this natural abundance.
Metabolic Scrambling The labeled valine may be metabolized, and its isotopes incorporated into other molecules, leading to unexpected labeled species.[13]
Impurity of the Isotopic Tracer The this compound tracer itself may not be 100% pure, containing trace amounts of other isotopologues.

Data Correction for Natural Isotope Abundance

A critical step in analyzing data from stable isotope labeling experiments is the correction for the natural abundance of heavy isotopes.[14] This is necessary because naturally occurring isotopes contribute to the measured mass isotopomer distribution (MID), which can otherwise be misinterpreted as resulting from the labeled tracer.[11][15]

Several software tools are available to perform this correction:

  • IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural stable isotope abundance and tracer impurity.[11]

  • IsoCor: A software that can correct for natural isotope abundance for any chemical species and tracer.[16][17]

  • ICT (Isotope Correction Toolbox): A command-line tool that supports batch processing and can handle precursor ion fragmentation.[18]

  • PolyMID: A tool to computationally remove the influence of naturally occurring heavy isotopes.[14]

Experimental Protocols

Protocol 1: Cell Culture for Metabolic Labeling with this compound

  • Prepare Labeling Medium: Use a basal medium that is deficient in L-Valine. Supplement this medium with this compound to the desired final concentration (typically the same as physiological L-Valine concentration). Also, add dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow in standard complete medium.

  • Medium Exchange: Once cells have reached the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Culture the cells in the labeling medium for a predetermined period. This period should be optimized based on the cell line's doubling time and the turnover rate of the proteins or metabolites of interest. For rapidly dividing cells, 5-6 passages may be required to achieve >98% incorporation.

  • Harvesting: After the labeling period, wash the cells with ice-cold PBS and harvest them for subsequent analysis (e.g., metabolite extraction or protein lysis).

Protocol 2: Data Analysis Workflow for Correcting Incomplete Labeling

  • Data Acquisition: Acquire mass spectrometry data for your samples.

  • Data Processing: Process the raw data to obtain the mass isotopomer distributions (MIDs) for the metabolites or peptides of interest.

  • Natural Abundance Correction: Use a software tool like IsoCorrectoR or IsoCor to correct the observed MIDs for the contribution of naturally occurring isotopes.[11][16][17]

  • Quantify Labeling Efficiency: Calculate the percentage of labeling achieved.

  • Metabolic Flux Analysis (if applicable): Use the corrected MIDs for downstream quantitative analysis, such as metabolic flux analysis.[5]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis A Prepare Labeling Medium (this compound) C Medium Exchange to Labeling Medium A->C B Cell Culture in Standard Medium B->C D Incubate for Optimized Duration C->D E Harvest Cells D->E F Mass Spectrometry Analysis E->F G Data Processing & Correction F->G H Quantitative Analysis G->H

Caption: Experimental workflow for stable isotope labeling.

Correction_Logic RawData Raw Mass Spectrum Data ObservedMID Observed Mass Isotopomer Distribution (MID) RawData->ObservedMID Peak Integration CorrectionAlgorithm Correction Algorithm (e.g., IsoCorrectoR, IsoCor) ObservedMID->CorrectionAlgorithm NaturalAbundance Natural Isotope Abundance Pattern NaturalAbundance->CorrectionAlgorithm TracerImpurity Tracer Isotopic Purity Information TracerImpurity->CorrectionAlgorithm CorrectedMID Corrected MID CorrectionAlgorithm->CorrectedMID DownstreamAnalysis Downstream Quantitative Analysis (e.g., MFA) CorrectedMID->DownstreamAnalysis

Caption: Logic for correcting mass spectrometry data.

References

Technical Support Center: Data Analysis with L-Valine-13C5,15N,d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common data analysis challenges when using L-Valine-13C5,15N,d8 in their experiments.

Mass Spectrometry Data Analysis

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for this compound compared to its unlabeled counterpart?

A1: The use of stable isotopes in this compound results in a predictable mass shift, which is crucial for its detection and quantification. The molecule contains five 13C atoms, one 15N atom, and eight deuterium (d) atoms. The mass increase can be calculated based on the mass difference between the heavy and light isotopes.

IsotopeNumber of Labeled AtomsMass of Heavy Isotope (amu)Mass of Light Isotope (amu)Total Mass Shift (amu)
13C 513.0033512.00000+5.01675
15N 115.0001114.00307+0.99704
2H (d) 82.014101.00782+8.05024
Total +14.06403

Therefore, you should expect the monoisotopic mass of this compound to be approximately 14.064 Da higher than that of unlabeled L-Valine.

Q2: I am observing unexpected peaks in my mass spectrum. What could be the cause?

A2: Unexpected peaks in your mass spectrum when using this compound can arise from several sources:

  • Incomplete Labeling: The isotopic purity of the labeled valine may not be 100%. Check the manufacturer's certificate of analysis for the specified isotopic enrichment. Lower enrichment will result in a distribution of isotopologues with fewer than the expected number of heavy isotopes.

  • Natural Isotope Abundance: Naturally occurring isotopes of other elements in the molecule (e.g., 13C in other parts of a larger molecule, 17O, 18O) will contribute to the isotopic distribution, creating M+1, M+2, etc., peaks for each isotopologue.[1][2]

  • Metabolic Conversion: In biological systems, L-Valine can be metabolized into other compounds. The labeled atoms may be incorporated into these downstream metabolites, leading to the appearance of new labeled species.

  • Contamination: Contamination from the sample matrix, solvents, or lab equipment can introduce extraneous peaks.

  • In-source Fragmentation: The analyte may fragment in the ion source of the mass spectrometer, generating smaller, unexpected ions.

Troubleshooting Guide: Mass Spectrometry

Problem 1: Poor signal intensity or ion suppression.

  • Possible Cause: Matrix effects, where other components in the sample interfere with the ionization of the analyte.[3][4][5][6]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[5]

    • Chromatographic Separation: Improve the liquid chromatography (LC) method to separate this compound from co-eluting matrix components.

    • Dilution: Dilute the sample to reduce the concentration of interfering substances.[3]

    • Use a Different Ionization Source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Problem 2: Inaccurate quantification of isotopic enrichment.

  • Possible Cause: Failure to correct for the natural abundance of stable isotopes.[1][2][7]

  • Troubleshooting Steps:

    • Analyze an Unlabeled Standard: Run a sample containing only unlabeled L-Valine to determine its natural isotopic distribution.

    • Use Correction Software: Employ software tools like IsoCorrectoR or AccuCor2 to subtract the contribution of natural isotopes from your experimental data.[2][8] These tools can account for the natural abundance of 13C, 15N, and other elements.

    • Validate with Standards: Prepare mixtures of labeled and unlabeled L-Valine at known ratios to validate your quantification method.

Below is a troubleshooting workflow for mass spectrometry data analysis:

MassSpec_Troubleshooting start Start MS Data Analysis poor_signal Poor Signal? start->poor_signal unexpected_peaks Unexpected Peaks? inaccurate_quant Inaccurate Quantification? unexpected_peaks->inaccurate_quant No check_purity Check Isotopic Purity unexpected_peaks->check_purity Yes check_metabolism Consider Metabolic Conversion unexpected_peaks->check_metabolism Yes check_contamination Assess Contamination unexpected_peaks->check_contamination Yes poor_signal->unexpected_peaks No optimize_prep Optimize Sample Prep (SPE, LLE) poor_signal->optimize_prep Yes improve_lc Improve LC Separation poor_signal->improve_lc Yes dilute_sample Dilute Sample poor_signal->dilute_sample Yes end Analysis Complete inaccurate_quant->end No correct_na Correct for Natural Abundance inaccurate_quant->correct_na Yes validate_standards Validate with Standards inaccurate_quant->validate_standards Yes optimize_prep->poor_signal Re-analyze improve_lc->poor_signal Re-analyze dilute_sample->poor_signal Re-analyze check_purity->unexpected_peaks Re-evaluate check_metabolism->unexpected_peaks Re-evaluate check_contamination->unexpected_peaks Re-evaluate correct_na->inaccurate_quant Re-calculate validate_standards->inaccurate_quant Re-calculate

Caption: Troubleshooting workflow for mass spectrometry data.

NMR Data Analysis

Frequently Asked Questions (FAQs)

Q3: How do the 13C, 15N, and deuterium labels affect the NMR spectrum of L-Valine?

A3: The isotopic labels in this compound have distinct effects on its NMR spectrum:

  • 13C: The five 13C nuclei will be NMR active and will show signals in the 13C spectrum. You will also observe 13C-13C and 13C-1H couplings, which can provide valuable structural information.

  • 15N: The 15N nucleus is also NMR active and will appear in the 15N spectrum. It will couple to adjacent 1H and 13C nuclei, which can be observed in 1H-15N and 13C-15N correlation spectra.

  • Deuterium (2H or d): Deuterium has a much smaller gyromagnetic ratio than protons (1H). As a result, the eight deuterium atoms will effectively be "silent" in the 1H spectrum, leading to a significant simplification of the proton spectrum due to the absence of signals from these positions and the removal of their associated couplings.

Q4: I am having trouble with spectral overlap in my NMR data. What can I do?

A4: Spectral overlap can be a challenge, especially in complex biological samples.[9] Here are some strategies to address this:

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and can help to resolve overlapping signals.

  • Multidimensional NMR: Employ 2D and 3D NMR experiments (e.g., HSQC, HMBC, TOCSY) to resolve signals in additional dimensions.

  • Spectral Editing Techniques: Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH2, and CH3 groups.

Troubleshooting Guide: NMR

Problem 3: Low signal-to-noise ratio in 13C or 15N spectra.

  • Possible Cause: Low natural abundance and smaller gyromagnetic ratios of 13C and 15N compared to 1H. Although your sample is enriched, concentration may still be a factor.

  • Troubleshooting Steps:

    • Increase Sample Concentration: If possible, increase the concentration of your analyte.

    • Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio (S/N is proportional to the square root of the number of scans).

    • Use a Cryoprobe: A cryogenically cooled probe will significantly enhance sensitivity.

    • Optimize Pulse Sequences: Ensure you are using appropriate pulse sequences and relaxation delays for 13C and 15N detection.

Metabolic Flux Analysis

Experimental Protocol: 13C Metabolic Flux Analysis (MFA)

This protocol provides a general workflow for a 13C-MFA experiment using this compound.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium where the standard L-Valine has been replaced with this compound.

    • Allow the cells to grow for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant. This typically requires several cell doublings.[10]

  • Metabolite Extraction:

    • Quench metabolism rapidly to prevent further enzymatic activity. This is often done by flash-freezing the cells in liquid nitrogen.

    • Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • Sample Analysis:

    • Analyze the extracted metabolites by LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for natural isotope abundance.[1][2]

    • Use software such as INCA or Metran to fit the corrected mass isotopomer distributions to a metabolic network model and calculate the metabolic fluxes.[11]

The following diagram illustrates the general workflow for a metabolic flux analysis experiment:

MFA_Workflow start Start MFA Experiment cell_culture Cell Culture with This compound start->cell_culture metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction ms_analysis LC-MS/MS or GC-MS Analysis metabolite_extraction->ms_analysis data_processing Data Processing and Natural Abundance Correction ms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation end Results Interpretation flux_calculation->end

Caption: Workflow for metabolic flux analysis.

Troubleshooting Guide: Metabolic Flux Analysis

Problem 4: Failure to reach isotopic steady state.

  • Possible Cause: The labeling duration is too short, or there are significant unlabeled sources of the metabolite.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the time required to reach isotopic steady state.

    • Check Media Composition: Ensure that there are no unlabeled sources of valine in the cell culture medium.

    • Consider Protein Turnover: If analyzing protein-bound amino acids, consider the rate of protein turnover, as this will affect the time to reach isotopic steady state.

Quantitative Proteomics (SILAC)

Experimental Protocol: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted for use with this compound.

  • Cell Culture:

    • Grow one population of cells in "light" medium containing standard L-Valine.

    • Grow another population of cells in "heavy" medium containing this compound.

    • Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acid.

  • Sample Mixing and Protein Extraction:

    • Mix equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the cells and extract the proteins.

  • Protein Digestion and MS Analysis:

    • Digest the protein mixture with an enzyme such as trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify peptides and quantify the relative abundance of the "light" and "heavy" forms of each valine-containing peptide. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two cell populations.

The diagram below outlines the key steps in a SILAC experiment:

SILAC_Workflow cluster_light Light Population cluster_heavy Heavy Population light_culture Culture in Light Medium (Unlabeled Valine) mix_cells Mix Equal Cell Numbers light_culture->mix_cells heavy_culture Culture in Heavy Medium (Labeled Valine) heavy_culture->mix_cells protein_extraction Protein Extraction and Digestion mix_cells->protein_extraction ms_analysis LC-MS/MS Analysis protein_extraction->ms_analysis quantification Relative Protein Quantification ms_analysis->quantification

Caption: SILAC experimental workflow.

References

Validation & Comparative

A Researcher's Guide to Isotopically Labeled Valine: A Comparison of L-Valine-¹³C₅,¹⁵N,d₈ and ¹³C₅ L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, isotopically labeled amino acids play a pivotal role in quantitative proteomics, metabolic flux analysis, and structural biology. This guide provides a detailed comparison of two commonly used variants of labeled L-Valine: L-Valine-¹³C₅,¹⁵N,d₈ and ¹³C₅ L-Valine. This objective analysis, supported by experimental principles, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific experimental needs.

At a Glance: Key Differences and Applications

L-Valine is an essential branched-chain amino acid crucial for protein synthesis and metabolism. The strategic replacement of naturally abundant isotopes with heavier, stable isotopes allows for the precise tracking and quantification of molecules in complex biological systems. The primary distinction between L-Valine-¹³C₅,¹⁵N,d₈ and ¹³C₅ L-Valine lies in the number and type of incorporated heavy isotopes.

  • L-Valine-¹³C₅,¹⁵N,d₈ is a "heavy" amino acid enriched with five carbon-13 atoms, one nitrogen-15 atom, and eight deuterium atoms. This extensive labeling provides a significant mass shift, making it an excellent internal standard for mass spectrometry-based quantification and a valuable tool in advanced NMR studies.

  • ¹³C₅ L-Valine is labeled with five carbon-13 atoms. While providing a smaller mass shift compared to its more heavily labeled counterpart, it is a widely used tracer for metabolic flux analysis and can serve as an internal standard in certain mass spectrometry applications.

The choice between these two labeled amino acids hinges on the specific requirements of the experiment, including the analytical platform, the desired level of mass separation, and the complexity of the biological system under investigation.

Quantitative Data Summary

The following tables provide a clear comparison of the physical and performance-related characteristics of L-Valine-¹³C₅,¹⁵N,d₈ and ¹³C₅ L-Valine.

Table 1: Physical Properties

PropertyL-Valine-¹³C₅,¹⁵N,d₈¹³C₅ L-Valine
Molecular Formula (¹³CH₃)₂¹³CH¹³CH(¹⁵NH₂)¹³CO₂H(¹³CH₃)₂¹³CH¹³CH(NH₂)¹³CO₂H
Molecular Weight ~131.15 g/mol [1]~122.11 g/mol
Isotopic Enrichment ⁵x¹³C, ¹x¹⁵N, ⁸x²H (d)⁵x¹³C
Mass Shift from Unlabeled +14 Da+5 Da

Table 2: Performance Characteristics in Key Applications

ApplicationL-Valine-¹³C₅,¹⁵N,d₈¹³C₅ L-Valine
Mass Spectrometry (Internal Standard) Excellent: Large mass shift minimizes isotopic overlap with unlabeled analyte, leading to higher accuracy.[2] Potential for chromatographic shift due to deuterium, requiring careful validation.[2]Good: Sufficient mass shift for many applications, but potential for isotopic overlap in complex samples. No deuterium-induced chromatographic shift.
Metabolic Flux Analysis (Tracer) Good: Can be used to trace both carbon and nitrogen metabolism simultaneously. The presence of deuterium can complicate analysis in some instances.Excellent: Widely used for tracing carbon flux through metabolic pathways.[3][4][5] Simpler interpretation of mass isotopomer distributions.
NMR Spectroscopy Excellent for large proteins: Deuteration reduces proton density, leading to sharper signals and simplified spectra, which is highly advantageous for studying proteins >25 kDa.[1][6][7][8][9]Good for smaller proteins: ¹³C labeling enables a variety of NMR experiments for structural and dynamic studies.

Experimental Protocols and Methodologies

The following sections detail standardized protocols for common applications utilizing these isotopically labeled valine variants.

Protocol 1: Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantify differences in protein abundance between two cell populations.

Methodology:

  • Cell Culture: Culture one population of cells in "light" medium containing unlabeled L-Valine and a second population in "heavy" medium where the standard L-Valine is replaced with L-Valine-¹³C₅,¹⁵N,d₈. For optimal results, arginine and lysine are also typically labeled.[10]

  • Incorporation: Ensure complete incorporation of the labeled amino acids by growing the cells for at least five to six doublings.[10]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Sample Pooling: Harvest the cells and mix equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: Digest the combined protein sample into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptide pairs (light and heavy) based on their mass difference and signal intensities. The ratio of the intensities of the heavy to light peptides reflects the relative abundance of the protein.

Considerations for L-Valine-¹³C₅,¹⁵N,d₈ in SILAC:

  • Advantage: The large +14 Da mass shift provides excellent separation of the heavy and light peptide signals, reducing the chances of isotopic envelope overlap and improving quantification accuracy.

  • Potential Issue: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[2] This can affect quantification if not properly accounted for in the data analysis software.

Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Objective: To determine the rates (fluxes) of metabolic pathways.

Methodology:

  • Tracer Selection: Utilize ¹³C₅ L-Valine as a tracer to follow the path of carbon atoms through metabolic pathways.

  • Cell Culture: Culture cells in a defined medium containing ¹³C₅ L-Valine as the sole source of valine.

  • Steady-State Labeling: Allow the cells to reach a metabolic and isotopic steady state.

  • Metabolite Extraction: Harvest the cells and extract metabolites.

  • Derivatization and Analysis: Derivatize the metabolites (e.g., protein hydrolysates to amino acids) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, or analyze directly by LC-MS or NMR.

  • Mass Isotopomer Distribution Analysis: Measure the mass isotopomer distributions of key metabolites.

  • Computational Modeling: Use specialized software to fit the experimental mass isotopomer distributions to a metabolic network model to calculate intracellular fluxes.[3][5]

Rationale for using ¹³C₅ L-Valine in ¹³C-MFA:

  • The absence of deuterium and ¹⁵N simplifies the interpretation of the mass spectra, as the observed mass shifts are solely due to the incorporation of ¹³C. This facilitates the deconvolution of mass isotopomer patterns and the calculation of metabolic fluxes.[4]

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships in selecting an appropriate labeled valine.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experiment cluster_2 Sample Preparation & Analysis Light Medium\n(Unlabeled Valine) Light Medium (Unlabeled Valine) Cell Population A Cell Population A Light Medium\n(Unlabeled Valine)->Cell Population A Control Control Cell Population A->Control Heavy Medium\n(L-Valine-¹³C₅,¹⁵N,d₈) Heavy Medium (L-Valine-¹³C₅,¹⁵N,d₈) Cell Population B Cell Population B Heavy Medium\n(L-Valine-¹³C₅,¹⁵N,d₈)->Cell Population B Treatment Treatment Cell Population B->Treatment Mix Proteins 1:1 Mix Proteins 1:1 Control->Mix Proteins 1:1 Treatment->Mix Proteins 1:1 Protein Digestion Protein Digestion Mix Proteins 1:1->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis\n(Quantification) Data Analysis (Quantification) LC-MS/MS->Data Analysis\n(Quantification)

Caption: Workflow for a SILAC experiment using L-Valine-¹³C₅,¹⁵N,d₈.

MFA_Workflow cluster_0 Cell Culture cluster_1 Sample Processing cluster_2 Analysis Defined Medium\n(¹³C₅ L-Valine) Defined Medium (¹³C₅ L-Valine) Cell Culture Cell Culture Defined Medium\n(¹³C₅ L-Valine)->Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Mass Isotopomer\nDistribution Mass Isotopomer Distribution GC-MS Analysis->Mass Isotopomer\nDistribution Flux Calculation Flux Calculation Mass Isotopomer\nDistribution->Flux Calculation

Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment using ¹³C₅ L-Valine.

Decision_Tree Start Select Labeled Valine App Primary Application? Start->App MS_Quant Quantitative Proteomics (MS) App->MS_Quant MS MFA Metabolic Flux Analysis App->MFA MFA NMR NMR Spectroscopy App->NMR NMR Result1 L-Valine-¹³C₅,¹⁵N,d₈ MS_Quant->Result1 High accuracy needed Result2 ¹³C₅ L-Valine MFA->Result2 Protein_Size Protein Size? NMR->Protein_Size Small_Protein < 25 kDa Protein_Size->Small_Protein Small Large_Protein > 25 kDa Protein_Size->Large_Protein Large Small_Protein->Result2 Large_Protein->Result1

Caption: Decision tree for selecting between L-Valine-¹³C₅,¹⁵N,d₈ and ¹³C₅ L-Valine.

Conclusion

The selection of an appropriate isotopically labeled L-Valine is a critical step in experimental design that can significantly impact the quality and interpretability of the resulting data. L-Valine-¹³C₅,¹⁵N,d₈ offers a substantial mass shift and the benefits of deuteration for NMR studies of large proteins, making it a superior choice for high-accuracy quantitative proteomics and structural analysis of complex biomolecules. However, researchers must be mindful of the potential for chromatographic shifts in mass spectrometry.

Conversely, ¹³C₅ L-Valine is the preferred tracer for metabolic flux analysis due to the simplicity of interpreting its mass isotopomer patterns. It is also a cost-effective and reliable option for quantitative proteomics and NMR studies of smaller proteins where a very large mass shift is not essential.

By carefully considering the specific requirements of their experimental design and the analytical platform to be used, researchers can leverage the unique advantages of each of these powerful research tools to advance our understanding of biology and disease.

References

The Unrivaled Accuracy of L-Valine-13C5,15N,d8 in Quantitative Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative metabolic studies, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of L-Valine-13C5,15N,d8 with other stable isotope-labeled alternatives, supported by experimental data and detailed protocols. The evidence underscores the superior accuracy and reliability of the fully labeled L-Valine isotopologue in demanding quantitative applications.

In the realm of targeted metabolomics and proteomics, particularly in metabolic flux analysis (MFA) and quantitative proteomics using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the use of stable isotope-labeled internal standards is a cornerstone of precise quantification. These standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, are added to biological samples at a known concentration. They co-elute with the endogenous analyte during chromatographic separation and are detected simultaneously by the mass spectrometer. This co-analysis allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, thereby ensuring high accuracy and precision in the final quantification.[1]

L-Valine, a branched-chain amino acid (BCAA), plays a crucial role in numerous physiological processes, and its accurate quantification is vital for understanding metabolic health and disease. This guide focuses on the performance of this compound as an internal standard in comparison to other commercially available labeled L-Valine alternatives, such as those labeled with only 13C, 15N, or deuterium (d).

Comparative Analysis of L-Valine Isotope Tracers

The accuracy of a quantitative assay using a stable isotope-labeled internal standard is heavily influenced by the degree of isotopic enrichment and the potential for isotopic effects. This compound, being a fully labeled isotopologue where all carbon, nitrogen, and non-exchangeable hydrogen atoms are replaced with their heavy isotopes, offers distinct advantages over partially labeled counterparts.

Key Performance Attributes:

FeatureThis compound (Fully Labeled)L-Valine-13C5,15N (Partially Labeled)L-Valine-d8 (Partially Labeled)
Mass Shift High (M+14)Moderate (M+6)Moderate (M+8)
Co-elution with Analyte ExcellentExcellentGood to Excellent
Potential for Isotopic Effects MinimizedLowPotential for kinetic isotope effects[2]
Accuracy in Quantification Very HighHighHigh, but can be influenced by metabolic processes
Susceptibility to Metabolic Interconversion LowLowPotential for deuterium loss in certain metabolic pathways

The high mass shift of this compound provides a clear separation from the endogenous L-Valine signal in the mass spectrum, minimizing the risk of isotopic interference and enhancing the accuracy of quantification. While partially labeled standards like L-Valine-13C5,15N also offer good performance, the inclusion of deuterium in the fully labeled standard further reduces any potential for overlap with naturally occurring isotopes of the analyte.

Deuterated standards, while effective, can sometimes exhibit kinetic isotope effects, where the heavier deuterium atom can slightly alter the rate of metabolic reactions.[2] This could potentially lead to inaccuracies if the metabolic fate of the internal standard differs from that of the endogenous analyte. The comprehensive labeling of this compound mitigates this risk, ensuring that it behaves as a true chemical mimic of the natural L-Valine throughout the analytical process.

Experimental Protocols for Quantitative BCAA Analysis

The following protocol outlines a typical workflow for the quantitative analysis of branched-chain amino acids, including L-Valine, in biological samples using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw plasma or serum samples on ice.

  • Aliquoting: Aliquot 20 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., in methanol) to each sample.

  • Protein Precipitation: Add ice-cold methanol (containing the internal standard) to precipitate proteins. A common ratio is 4:1 (methanol:sample).[3]

  • Vortexing: Vortex the samples thoroughly to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the amino acids to a new tube for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A mixed-mode or HILIC column is often used for the separation of amino acids.

    • Mobile Phase: A gradient of aqueous and organic solvents, typically with additives like formic acid or ammonium acetate, is employed for optimal separation.

    • Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

    • Injection Volume: A small injection volume (e.g., 1-2 µL) is used.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used for amino acid analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific parent-to-daughter ion transitions for both endogenous L-Valine and the this compound internal standard are monitored.[3][5]

    • MRM Transitions:

      • L-Valine: m/z 118.2 → 72.4[3][5]

      • L-Valine-13C5,15N: m/z 124.2 → 77.4[3][5]

Visualizing the Metabolic Fate of L-Valine

To understand the context in which L-Valine is quantified, it is essential to visualize its metabolic pathway. L-Valine is a glucogenic amino acid, meaning its carbon skeleton can be converted into intermediates of the citric acid cycle.

Valine_Metabolism Valine L-Valine aKIV α-Ketoisovalerate Valine->aKIV BCAA Transaminase aKG α-Ketoglutarate Glu Glutamate aKG->Glu Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKD Complex Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1. Simplified metabolic pathway of L-Valine.

This diagram illustrates the initial steps of L-Valine catabolism. The transamination of L-Valine to α-ketoisovalerate is a key step, followed by oxidative decarboxylation to form isobutyryl-CoA, which is subsequently converted to succinyl-CoA and enters the Tricarboxylic Acid (TCA) cycle.

Conclusion

The use of a fully stable isotope-labeled internal standard, such as this compound, is critical for achieving the highest level of accuracy and precision in quantitative studies of L-Valine. Its complete isotopic enrichment minimizes potential interferences and isotopic effects that can be associated with partially labeled standards. By following a robust and validated experimental protocol, researchers can confidently and reliably quantify L-Valine concentrations in various biological matrices, leading to a deeper understanding of its role in health and disease.

References

A Comparative Guide to the Validation of L-Valine-¹³C₅,¹⁵N,d₈ as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the precise quantification of endogenous molecules like amino acids is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. The reliability of these quantitative methods hinges on the effective use of internal standards to correct for variability during sample processing and analysis. This guide provides a comprehensive comparison of L-Valine-¹³C₅,¹⁵N,d₈ as a state-of-the-art internal standard against other common alternatives, supported by established validation principles and experimental protocols.

The Critical Role of Internal Standards in LC-MS

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to normalize for variations that can occur at multiple stages of the analytical workflow, including sample extraction, potential analyte degradation, and fluctuations in instrument response. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. By replacing some atoms of the analyte with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), the resulting molecule is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This near-identical chemical behavior ensures that the SIL-IS closely mimics the analyte during sample preparation and ionization, providing the most accurate correction for analytical variability.

Performance Comparison: L-Valine-¹³C₅,¹⁵N,d₈ vs. Alternatives

The choice of an internal standard is critical for method robustness. For the analysis of L-Valine, several isotopically labeled versions are available. The key difference lies in the number and type of isotopic labels.

  • L-Valine-¹³C₅,¹⁵N,d₈ : This is a heavily labeled standard where all five carbon atoms are replaced with ¹³C, the nitrogen atom with ¹⁵N, and eight hydrogen atoms with deuterium (²H or D). This results in a significant mass shift from the native L-Valine, minimizing the risk of isotopic crosstalk.

  • L-Valine-d₈ : In this version, eight hydrogen atoms are replaced with deuterium. While effective, there is a small but recognized risk of chromatographic separation from the unlabeled analyte due to the deuterium isotope effect. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.

  • Structural Analogue : A non-isotopically labeled molecule that is structurally similar to L-Valine (e.g., L-Norvaline). While cost-effective, its chemical and ionization properties can differ significantly from L-Valine, leading to less effective correction for matrix effects and recovery variations.

The following table summarizes the expected performance of L-Valine-¹³C₅,¹⁵N,d₈ compared to L-Valine-d₈, based on established principles of bioanalytical method validation. The data presented is representative of typical results for a thoroughly validated LC-MS/MS method.

Validation Parameter L-Valine-¹³C₅,¹⁵N,d₈ (Expected Performance) L-Valine-d₈ (Typical Performance) Acceptance Criteria (FDA/EMA Guidelines)
Linearity (r²) >0.998>0.995≥0.99
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 5%< 10%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 8%< 15%CV of matrix factor should be ≤ 15%
Recovery (% Consistency) Consistent across concentrations (CV < 10%)Generally consistent (CV < 15%)Recovery should be consistent and reproducible
Chromatographic Shift NegligiblePotential for slight shift vs. analyteCo-elution is ideal

Key Performance Insights:

The heavily labeled L-Valine-¹³C₅,¹⁵N,d₈ is expected to provide superior performance, particularly in minimizing analytical variability. The combination of ¹³C and ¹⁵N labeling avoids the potential for deuterium exchange and ensures that the retention time is virtually identical to that of the native L-Valine. This perfect co-elution is critical for accurately compensating for matrix effects, which can be highly variable between different samples. While L-Valine-d₈ is a suitable alternative and widely used, the potential for a slight chromatographic shift can introduce a small degree of bias in the presence of severe and variable matrix effects.

Experimental Protocols

A robust validation of an internal standard is a cornerstone of any quantitative bioanalytical method. The following protocol outlines the key experiments required by regulatory bodies such as the FDA and EMA.

Stock and Working Solution Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of L-Valine in a suitable solvent (e.g., 0.1 M HCl).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of L-Valine-¹³C₅,¹⁵N,d₈ in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration that provides an optimal response in the mass spectrometer.

Sample Preparation and Extraction

The goal is to efficiently extract L-Valine from the biological matrix (e.g., plasma) while removing interfering components.

  • Protein Precipitation: To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown), add 150 µL of methanol containing the L-Valine-¹³C₅,¹⁵N,d₈ internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to achieve chromatographic separation.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

    • L-Valine transition: e.g., m/z 118.1 → 72.1

    • L-Valine-¹³C₅,¹⁵N,d₈ transition: e.g., m/z 131.1 → 79.1

Validation Experiments
  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous components interfere with the detection of L-Valine or its internal standard.

  • Linearity and Range: Construct a calibration curve using a blank matrix sample, a zero sample (with IS but no analyte), and at least six non-zero concentration levels. The curve is generated by plotting the peak area ratio (analyte/IS) against the analyte concentration.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (% bias) and precision (% CV).

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked blank matrix samples to the response in a neat solution at low and high concentrations. This assesses the degree of ion suppression or enhancement.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of L-Valine in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term freezer storage).

Visualizing the Workflow and Rationale

Diagrams generated using Graphviz can effectively illustrate the experimental workflow and the logical principle behind using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add L-Valine-¹³C₅,¹⁵N,d₈ & Precipitation Solvent Sample->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Supernatant Transfer Supernatant Vortex->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Quantification Quantify vs. Calibration Curve Ratio_Calc->Quantification

Caption: Experimental workflow for L-Valine quantification using an internal standard.

G Principle of Internal Standard Correction Analyte_Ideal Analyte: 100 units Ratio_Ideal Ratio = 1.0 Process_Variability Sample Prep & Ionization Variability Analyte_Ideal->Process_Variability IS_Ideal IS: 100 units IS_Ideal->Process_Variability Analyte_Real Analyte: 80 units Ratio_Real Ratio = 1.0 IS_Real IS: 80 units Process_Variability->Analyte_Real Process_Variability->IS_Real

Caption: How a SIL-IS corrects for analytical variability to maintain a constant ratio.

Conclusion

The validation and implementation of a robust internal standard are non-negotiable for generating high-quality, reliable data in regulated bioanalysis. L-Valine-¹³C₅,¹⁵N,d₈ represents the pinnacle of internal standard technology for L-Valine quantification. Its heavy isotopic labeling ensures perfect co-elution with the native analyte and provides the most accurate correction for matrix effects and other sources of analytical variability. While other alternatives like L-Valine-d₈ are acceptable, the superior performance characteristics of L-Valine-¹³C₅,¹⁵N,d₈ make it the recommended choice for researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in their bioanalytical methods.

A Comparative Guide to the Quantification of L-Valine: Cross-Validation of Stable Isotope Dilution LC-MS/MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two predominant analytical methods for the quantification of the essential amino acid L-Valine: Liquid Chromatography-Mass Spectrometry with Stable Isotope Dilution (LC-MS/MS using L-Valine-¹³C₅,¹⁵N,d₈) and High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC). The objective is to offer a comprehensive overview of their respective methodologies, performance characteristics, and applications to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to L-Valine Quantification

L-Valine is a branched-chain amino acid (BCAA) crucial for protein synthesis, energy metabolism, and immune function.[1] Accurate quantification of L-Valine in biological matrices is vital in various research fields, including metabolic studies, proteomics, drug development, and clinical diagnostics. The use of stable isotope-labeled internal standards, such as L-Valine-¹³C₅,¹⁵N,d₈, in conjunction with LC-MS/MS has become a benchmark for precision and accuracy.[2][3] This guide cross-validates this modern approach with the more traditional, yet widely used, HPLC method involving pre-column derivatization.

Methodologies and Experimental Protocols

A clear understanding of the experimental procedures is fundamental to appreciating the strengths and limitations of each method.

Experimental Workflow: A Comparative Overview

cluster_0 Sample Preparation cluster_1 LC-MS/MS with Stable Isotope Dilution cluster_2 HPLC with Pre-column Derivatization Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Spiking with L-Valine-¹³C₅,¹⁵N,d₈ Spiking with L-Valine-¹³C₅,¹⁵N,d₈ Protein Precipitation->Spiking with L-Valine-¹³C₅,¹⁵N,d₈ Derivatization Derivatization Protein Precipitation->Derivatization LC Separation LC Separation Spiking with L-Valine-¹³C₅,¹⁵N,d₈->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis (Ratio) Data Analysis (Ratio) MS/MS Detection->Data Analysis (Ratio) HPLC Separation HPLC Separation Derivatization->HPLC Separation UV/Fluorescence Detection UV/Fluorescence Detection HPLC Separation->UV/Fluorescence Detection Data Analysis (External Standard) Data Analysis (External Standard) UV/Fluorescence Detection->Data Analysis (External Standard)

Caption: Comparative experimental workflow for L-Valine quantification.

Protocol 1: LC-MS/MS with Stable Isotope Dilution

This method utilizes a stable isotope-labeled version of the analyte, L-Valine-¹³C₅,¹⁵N,d₈, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2][3]

1. Sample Preparation:

  • To 50 µL of plasma or serum, add 150 µL of ice-cold methanol containing a known concentration of L-Valine-¹³C₅,¹⁵N,d₈.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. LC Separation:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute polar compounds.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • L-Valine: Monitor the transition of the precursor ion (m/z) to a specific product ion.

    • L-Valine-¹³C₅,¹⁵N,d₈: Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Data Analysis: The concentration of L-Valine is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.

Protocol 2: HPLC with Pre-column Derivatization

This widely-used technique involves a chemical reaction to attach a chromophore or fluorophore to the amino acid, enabling its detection by UV or fluorescence detectors.[4]

1. Sample Preparation and Derivatization:

  • To 50 µL of deproteinized plasma or serum, add a derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)).

  • Follow the specific reaction conditions (e.g., time, temperature, pH) as per the derivatizing agent's protocol.

  • Quench the reaction if necessary.

2. HPLC Separation:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., sodium acetate with a small percentage of an organic modifier).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

  • Gradient: A gradient elution is typically employed to separate the derivatized amino acids.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. Detection:

  • Detector: UV or Fluorescence detector, with the wavelength set according to the absorption or emission maximum of the chosen derivatizing agent.

  • Data Analysis: Quantification is typically performed using an external calibration curve prepared with derivatized L-Valine standards of known concentrations.

Performance Characteristics: A Comparative Analysis

Table 1: Performance Comparison of Analytical Methods for L-Valine Quantification

ParameterLC-MS/MS with Stable Isotope DilutionHPLC with Pre-column Derivatization
Specificity Very High (based on mass-to-charge ratio)[5][6]Moderate to High (dependent on chromatographic resolution)[5][6]
Sensitivity (LOD/LOQ) Low ng/mL to pg/mL range[7]High to low ng/mL range[4]
Linearity (R²) > 0.99[7]> 0.99[4]
Precision (%RSD) < 15%[1][2]< 15%[4][8]
Accuracy (%Recovery) 85-115%[1][2]85-115%[8][9]
Throughput High (fast chromatography)[5][6]Moderate (longer run times, derivatization step)[5]
Matrix Effect Minimized by internal standard[2][3]Can be significant, requires careful validation[10]

Table 2: Summary of L-Valine Concentrations in Human Plasma Reported by Different Methods

Analytical MethodL-Valine Concentration Range (µmol/L)Reference
LC-MS/MS146 - 370[11]
ELISA-[12]
HPLC-[13][14]
GC-MS-[12]

Note: Direct comparison of concentration ranges across different studies should be done with caution due to variations in patient cohorts, sample handling, and specific methodologies.

L-Valine Metabolic Pathway

Understanding the metabolic fate of L-Valine is crucial for interpreting quantitative data, especially in metabolic research and drug development. The degradation of L-Valine is a multi-step process that ultimately feeds into the citric acid cycle.

G Val L-Valine aKIV α-Ketoisovalerate Val->aKIV BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA HIB_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->HIB_CoA Malonyl_semialdehyde Methylmalonate semialdehyde HIB_CoA->Malonyl_semialdehyde Propionyl_CoA Propionyl-CoA Malonyl_semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA

Caption: Simplified catabolic pathway of L-Valine.

Conclusion and Recommendations

Both LC-MS/MS with stable isotope dilution and HPLC with pre-column derivatization are robust methods for the quantification of L-Valine.

LC-MS/MS with L-Valine-¹³C₅,¹⁵N,d₈ offers superior specificity and accuracy , primarily due to the use of an ideal internal standard that effectively compensates for analytical variability. Its high sensitivity and throughput make it the method of choice for demanding applications in drug development, clinical research, and metabolomics where precise and reliable data are paramount.

HPLC with pre-column derivatization remains a valuable and accessible technique. While it may be more susceptible to matrix effects and has a lower throughput, it can provide accurate and precise results with careful method development and validation. It is a cost-effective alternative, particularly in laboratories where access to mass spectrometry is limited.

The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired level of accuracy and precision, sample throughput needs, and available instrumentation. For definitive quantification and studies requiring the highest level of analytical rigor, the use of L-Valine-¹³C₅,¹⁵N,d₈ with LC-MS/MS is highly recommended.

References

A Researcher's Guide to Quality Control and Lot-to-Lot Consistency of L-Valine-¹³C₅,¹⁵N,d₈

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the quality and consistency of these reagents are paramount to generating reliable and reproducible data. L-Valine-¹³C₅,¹⁵N,d₈, a heavily labeled internal standard, is critical in metabolomics, proteomics, and pharmacokinetic studies. This guide provides an objective comparison of the key quality control parameters for L-Valine-¹³C₅,¹⁵N,d₈, outlines the experimental protocols for its analysis, and discusses the importance of lot-to-lot consistency.

Key Quality Control Parameters: A Comparative Overview

Below is a summary of typical quality control specifications for L-Valine-¹³C₅,¹⁵N,d₈ based on publicly available data from various suppliers.

Parameter Typical Specification Analytical Method(s) Importance in Research
Chemical Purity ≥98%HPLC, GC, TitrationEnsures that the measured signal is from the analyte of interest and not from impurities, which could interfere with quantification.
Isotopic Enrichment ¹³C: ≥97-99 atom %¹⁵N: ≥97-99 atom %Deuterium (d): ≥97-98 atom %Mass Spectrometry (MS)High isotopic enrichment is crucial for minimizing interference from naturally occurring isotopes and ensuring accurate quantification in tracer experiments.
Enantiomeric Purity (Chiral Purity) ≥99% L-enantiomerChiral HPLC, Optical RotationGuarantees that the biological activity and metabolic pathways being studied are specific to the L-isomer of valine. The presence of the D-enantiomer can lead to erroneous results.[1]
Optical Rotation Conforms to reference standardsPolarimetryA measure of the enantiomeric purity of the compound.[2]
Identity Conforms to reference spectrumNMR, IR, MSConfirms the structural integrity of the L-Valine-¹³C₅,¹⁵N,d₈ molecule.
Residual Solvents Within acceptable limits (per USP/ICH guidelines)Headspace GC-MSHigh levels of residual solvents can be toxic to cells in culture and may interfere with analytical instrumentation.
Water Content ≤1.0%Karl Fischer TitrationHigh water content can affect the stability and accurate weighing of the lyophilized powder.

The Critical Role of Lot-to-Lot Consistency

While a single lot of L-Valine-¹³C₅,¹⁵N,d₈ may meet all specifications, variations between different production batches can introduce significant variability into experimental results. Inconsistent isotopic enrichment, for instance, can alter the response factor in mass spectrometry-based quantification, leading to inaccuracies in longitudinal studies or when comparing data generated at different times. Similarly, variations in chemical purity can introduce different levels of interfering ions, affecting the signal-to-noise ratio and the limit of detection.

Researchers are encouraged to perform their own internal validation when switching to a new lot of L-Valine-¹³C₅,¹⁵N,d₈. This may involve running a system suitability test, re-validating calibration curves, and comparing the performance of the new lot against a previously characterized lot.

Experimental Protocols for Key Quality Control Tests

Detailed methodologies are essential for the accurate assessment of L-Valine-¹³C₅,¹⁵N,d₈ quality. Below are summaries of typical experimental protocols for key analyses.

Determination of Enantiomeric Purity by Chiral HPLC

This method is used to separate and quantify the D- and L-enantiomers of valine.

  • Principle: The sample is derivatized to introduce a chromophore, and the derivatized enantiomers are then separated on a chiral stationary phase. Detection is typically performed using UV-Visible spectroscopy.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of L-Valine-¹³C₅,¹⁵N,d₈ in a suitable solvent (e.g., 0.1 M borate buffer).

    • Add a derivatizing agent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), and allow the reaction to proceed for a specified time.

  • HPLC Conditions:

    • Column: A chiral column, such as one based on a cyclodextrin or macrocyclic antibiotic stationary phase.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run under isocratic or gradient conditions.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 330 nm for OPA derivatives).

  • Quantification: The percentage of the D-enantiomer is calculated based on the peak areas of the D- and L-enantiomers. Spiking experiments with known amounts of the D-valine standard can be performed to confirm accuracy.[1]

Assay of Chemical Purity by Titration

This is a classic and reliable method for determining the overall purity of an amino acid.

  • Principle: The amino group of L-Valine is titrated with a standardized acid in a non-aqueous solvent.

  • Procedure:

    • Accurately weigh a dried sample of L-Valine-¹³C₅,¹⁵N,d₈.

    • Dissolve the sample in a suitable solvent, such as formic acid and acetic acid.[2]

    • Titrate the solution with a standardized solution of 0.1 M perchloric acid.[2]

    • The endpoint is determined potentiometrically.

  • Calculation: The purity is calculated based on the volume of titrant consumed, the molarity of the titrant, and the molecular weight of L-Valine-¹³C₅,¹⁵N,d₈.

Visualizing Quality Control and Biological Relevance

To aid in understanding the comprehensive quality assessment and the biological context of L-Valine, the following diagrams are provided.

QC_Workflow cluster_raw_material Raw Material QC cluster_in_process In-Process Control cluster_final_product Final Product QC Raw Material Raw Material RM_ID Identity (FTIR/NMR) Raw Material->RM_ID RM_Purity Purity (Titration) Raw Material->RM_Purity Synthesis Synthesis Raw Material->Synthesis Release IPC_Reaction Reaction Monitoring (TLC/HPLC) Synthesis->IPC_Reaction IPC_Purity Intermediate Purity Synthesis->IPC_Purity Final_Product L-Valine-¹³C₅,¹⁵N,d₈ Synthesis->Final_Product Purification FP_ID Identity (NMR, MS) Final_Product->FP_ID FP_Purity Chemical Purity (HPLC/GC) Final_Product->FP_Purity FP_Isotopic Isotopic Enrichment (MS) Final_Product->FP_Isotopic FP_Chiral Enantiomeric Purity (Chiral HPLC) Final_Product->FP_Chiral FP_Residual Residual Solvents (GC-MS) Final_Product->FP_Residual FP_Water Water Content (KF) Final_Product->FP_Water CoA_Release Certificate of Analysis FP_Water->CoA_Release Final Release

Caption: Quality Control Workflow for L-Valine-¹³C₅,¹⁵N,d₈.

L-Valine is an essential amino acid involved in various cellular processes, including the activation of signaling pathways. The PI3K/Akt pathway, which is crucial for cell growth and survival, can be influenced by amino acids.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth L_Valine L-Valine L_Valine->mTORC1 Activates

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and L-Valine Input.

References

Safety Operating Guide

Proper Disposal of L-Valine-13C5,15N,d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of L-Valine-13C5,15N,d8. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance.

This compound is a stable isotopically labeled amino acid. As it is not radioactive, its disposal is governed by its chemical properties, which are comparable to unlabeled L-Valine. The primary hazards to consider are its potential harm if swallowed and its toxicity to aquatic life, necessitating careful handling and disposal to prevent environmental release.[1] The recommended method of disposal is incineration by a licensed and qualified hazardous waste disposal company.[2]

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste at the source are critical for safe and compliant disposal. This compound waste should be classified as a non-hazardous or hazardous chemical waste in accordance with local, state, and federal regulations. It is crucial to check with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Key Disposal Principles:
  • Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound should never be disposed of in the sanitary sewer system.[1]

  • Segregate from Other Waste Streams: Collect this compound waste separately from radioactive and biohazardous waste.

  • Chemical Compatibility: Ensure that this compound waste is not mixed with incompatible chemicals that could cause a dangerous reaction. Consult a chemical compatibility chart and the Safety Data Sheet (SDS) for guidance.

Quantitative Disposal Parameters

Waste disposal facilities, particularly incinerators, have specific acceptance criteria for chemical waste streams. These criteria often include limits on the concentration of certain elements and physical properties of the waste. While specific values are determined by the disposal facility and local regulations, the following table provides illustrative examples of typical parameters.

ParameterIllustrative LimitRationale
pH 5.0 - 9.0To prevent corrosion of equipment and ensure safe handling.
Halogen Content (e.g., Cl, F) < 1% by weightHigh halogen content can damage incinerators and create toxic byproducts.
Heavy Metals (e.g., Hg, Pb, Cd) < 10 ppmTo comply with air emission standards and prevent environmental contamination.
Water Content < 50% by weightExcessive water can reduce incinerator efficiency and increase costs.
Calorific Value > 5,000 BTU/lbEnsures the waste can sustain combustion for effective destruction.

Note: The values in this table are for illustrative purposes only. Researchers must obtain the specific waste acceptance criteria from their designated licensed disposal company.

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the collection, storage, and preparation of this compound waste for pickup by a licensed disposal contractor.

1. Waste Container Selection and Labeling:

  • Select a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
  • The container must be in good condition, free of cracks or defects.
  • Affix a "Hazardous Waste" label to the container before adding any waste.
  • On the label, clearly write the full chemical name: "this compound". Do not use abbreviations.
  • List all constituents of the waste mixture, including solvents and their approximate percentages.

2. Waste Accumulation:

  • Collect waste this compound in the designated, labeled container.
  • This includes unused or expired product, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and any material used for spill cleanup.
  • Keep the waste container closed at all times, except when adding waste.
  • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
  • The SAA should be in a secondary containment tray to capture any potential leaks.

3. Preparing for Disposal:

  • Once the container is full (no more than 90% capacity to allow for expansion) or the accumulation time limit set by your institution is reached, seal the container tightly.
  • Ensure the exterior of the container is clean and free of contamination.
  • Complete the hazardous waste label with the accumulation start and end dates, and the total quantity of waste.
  • Arrange for waste pickup through your institution's EHS department or the designated waste disposal contractor.

4. Documentation:

  • Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
  • Retain copies of all waste manifests provided by the disposal contractor as required by regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A Identify this compound Waste (Unused product, contaminated PPE, spill cleanup) B Is the waste mixed with radioactive or biohazardous material? A->B C Segregate and follow specific disposal protocols for radioactive or biohazardous waste B->C Yes D Select a compatible and properly labeled waste container B->D No E Accumulate waste in a designated Satellite Accumulation Area (SAA) with secondary containment D->E F Is the container full or has the accumulation time limit been reached? E->F G Continue accumulation F->G No H Seal container, ensure it is clean, and complete the waste label F->H Yes G->E I Request waste pickup from a licensed disposal company (via institutional EHS) H->I J Maintain disposal records and waste manifests I->J

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management policies for additional guidance.

References

Essential Safety and Handling Protocols for L-Valine-13C5,15N,d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for L-Valine-13C5,15N,d8, a stable isotope-labeled amino acid. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Notes
Eye Protection Safety glasses/gogglesShould be worn at all times in the laboratory. Use safety goggles with side-shields for enhanced protection.[1][2]
Hand Protection Protective glovesNitrile gloves are suitable for handling this substance.[2][3][4] Always inspect gloves before use and change them immediately if contaminated.[3]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential spills.[2][5]
Respiratory Protection Dust mask/RespiratorRecommended when there is a potential for dust formation, such as when handling the powdered form of the substance. A type N95 (US) dust mask is suggested.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and maintain the integrity of the compound.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Confirm that a safety shower and eye wash station are readily accessible.[1]

  • Ventilation : Always handle this compound in a well-ventilated area.[1][6][7] A chemical fume hood is recommended, especially when working with the solid form, to mitigate dust inhalation.[6][7]

  • Donning PPE : Put on all required PPE as outlined in the table above before opening the container.

  • Weighing and Transfer : When weighing or transferring the powder, do so carefully to avoid creating dust. Use appropriate tools, such as a spatula, and transfer the compound into a suitable container.

  • Dissolving : If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Storage : After use, ensure the container is tightly sealed to prevent contamination and degradation.[1] Store at room temperature, away from light and moisture.[6][7][8]

  • Hygiene : After handling is complete, remove PPE and wash hands thoroughly with soap and water.[6][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal MethodRegulatory Compliance
Unused this compound Offer the surplus material to a licensed disposal company.[6][7] Alternatively, it can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6][7]All disposal must be carried out in accordance with local, state, and federal regulations.[6][7]
Contaminated Materials Any materials, such as gloves, wipes, or containers, that have come into contact with the compound should be collected in a suitable, labeled container for disposal by a licensed waste disposal company.[6]Follow institutional guidelines and local regulations for the disposal of chemically contaminated waste.
Empty Containers Dispose of empty containers as unused product unless thoroughly decontaminated.[6]Consult with your institution's environmental health and safety office for specific guidance on container disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area 1. Prepare Clean Work Area check_safety 2. Verify Safety Equipment (Eyewash, Shower) don_ppe 3. Don Appropriate PPE check_safety->don_ppe handle_compound 4. Weigh & Transfer Compound in Ventilated Area prepare_solution 5. Prepare Solution (if needed) store_compound 6. Seal and Store Compound prepare_solution->store_compound remove_ppe 7. Remove PPE wash_hands 8. Wash Hands Thoroughly collect_waste 9. Collect Waste (Unused Compound, Contaminated Items) wash_hands->collect_waste dispose 10. Dispose via Licensed Company or Incineration

Handling and Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.